molecular formula C10H13ClN2O B2801686 5-Amino-2-chloro-N-propylbenzamide CAS No. 926250-78-4

5-Amino-2-chloro-N-propylbenzamide

Katalognummer: B2801686
CAS-Nummer: 926250-78-4
Molekulargewicht: 212.68
InChI-Schlüssel: DCSZZSIDBDFJRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-2-chloro-N-propylbenzamide is a useful research compound. Its molecular formula is C10H13ClN2O and its molecular weight is 212.68. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-2-chloro-N-propylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-chloro-N-propylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-amino-2-chloro-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-2-5-13-10(14)8-6-7(12)3-4-9(8)11/h3-4,6H,2,5,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSZZSIDBDFJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Pharmacophore Elucidation of 5-Amino-2-chloro-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical roadmap for pharmacophore elucidation of 5-Amino-2-chloro-N-propylbenzamide , a synthetic benzamide derivative.

Given its structural congeners (e.g., orthopramides), this scaffold is frequently investigated in the context of GABA-B positive allosteric modulation (PAM) and 5-HT/D2 receptor modulation . This guide prioritizes the GABA-B PAM hypothesis, as benzamide derivatives are critical chemotypes in recent allosteric modulator research.

Executive Summary

5-Amino-2-chloro-N-propylbenzamide (CAS: 1268982-79-1) represents a simplified benzamide pharmacophore distinct from the classical "orthopramide" class (e.g., metoclopramide) due to its specific 5-amino, 2-chloro substitution pattern. Unlike the 4-amino-5-chloro-2-methoxy pattern associated with D2 antagonism, the 5-amino-2-chloro motif is increasingly relevant in the design of Positive Allosteric Modulators (PAMs) for Class C GPCRs, specifically the GABA-B receptor .

This guide provides a rigorous protocol for generating a validated pharmacophore model for this compound, facilitating the design of high-affinity analogues with improved lipophilic ligand efficiency (LLE).

Physicochemical Profile (Predicted)
PropertyValueStructural Implication
Molecular Weight ~212.68 g/mol Fragment-like; high potential for growing.
logP 2.1 - 2.4Optimal lipophilicity for CNS penetration.
H-Bond Donors 2 (Aniline -NH₂, Amide -NH)Critical for anchoring in the allosteric pocket.
H-Bond Acceptors 1 (Amide -C=O)Vectorial interaction with Ser/Thr residues.
pKa (Aniline) ~3.5 - 4.2Neutral at physiological pH; acts as H-bond donor, not cation.

Pharmacophore Hypothesis & Feature Mapping[1]

The core objective is to map the 3D spatial arrangement of chemical features responsible for biological activity. For 5-Amino-2-chloro-N-propylbenzamide, the pharmacophore is defined by four distinct feature vectors.

The Four-Point Pharmacophore Model

The molecule can be abstracted into a 4-point model essential for binding to the transmembrane domain (TMD) of Class C GPCRs.

  • Feature A: Hydrophobic/Aromatic Centroid (HYD/AR)

    • Origin: The phenyl ring.

    • Function: Pi-pi stacking interactions (e.g., with Trp or Phe residues in the receptor pocket).

  • Feature B: Hydrogen Bond Donor (HBD1)

    • Origin: The 5-amino group (-NH₂).

    • Function: Forms a critical hydrogen bond with backbone carbonyls or polar side chains (e.g., Asp/Glu). Note: Unlike the 4-amino group in metoclopramide, the 5-position vector points towards a distinct sub-pocket.

  • Feature C: Halogen Bond/Hydrophobic Lobe (HAL/HYD)

    • Origin: The 2-chloro substituent.[1]

    • Function: Occupies a small hydrophobic cleft. The chlorine atom can also engage in a "halogen bond" (sigma-hole interaction) with backbone carbonyl oxygen atoms.

  • Feature D: Distal Hydrophobic Terminus (HYD-Term)

    • Origin: The N-propyl chain.

    • Function: Provides entropic gain by displacing water from a lipophilic region of the binding site.

Computational Protocol: Step-by-Step

This protocol ensures the generation of a high-confidence pharmacophore model using a "Ligand-Scaffold" approach, validated against known GABA-B PAMs.

Phase I: Conformational Ensemble Generation

A single static structure is insufficient. The amide linker allows rotation, creating multiple bioactive conformer candidates.

  • Structure Preparation:

    • Protonate the molecule at pH 7.4. (Ensure the aniline remains neutral; amide nitrogen is neutral).

    • Generate 3D coordinates using a force field like MMFF94x or OPLS3e .

  • Stochastic Conformational Search:

    • Algorithm: Monte Carlo or Low-Mode MD.

    • Energy Window: 5-10 kcal/mol from the global minimum.

    • Constraint: Maintain the trans-amide geometry (energetically favored).

    • Output: Cluster the results to identify the 3-5 most distinct conformational families.

Phase II: Molecular Interaction Field (MIF) Calculation

Map the "hotspots" around the molecule where a receptor would likely interact.

  • Probe Placement:

    • Use a GRID-based method (e.g., Molecular Discovery GRID or Schrödinger SiteMap).

    • Probes:

      • N1 (Neutral NH donor) to map acceptor regions.

      • O (Carbonyl oxygen) to map donor regions.

      • DRY (Hydrophobic probe) to map the propyl and chloro pockets.

  • Isosurface Generation:

    • Generate isosurfaces at -2.0 to -4.0 kcal/mol interaction energy.

    • These surfaces define the "Exclusion Volumes" and "Feature Tolerances" for the pharmacophore.

Phase III: Pharmacophore Model Construction

Translate the MIFs into a discrete 3D model.

  • Define Spheres: Place a sphere at the centroid of each energetic hotspot.

  • Vector Definition: Assign directionality to H-bond features (e.g., the HBD vector from the 5-amino group must point outward, coplanar with the ring).

  • Constraints: Add a "Hard Sphere" exclusion volume around the 2-chloro position to prevent steric clashes in future docking screens.

Visualizing the Workflow

The following diagram illustrates the critical path from 2D structure to a validated 3D pharmacophore model.

PharmacophoreWorkflow Start Input: 5-Amino-2-chloro-N-propylbenzamide (2D Structure) Prep Phase I: Prep & Conformational Search (MMFF94x / pH 7.4) Start->Prep Cluster Cluster Analysis (Identify 3 Bioactive Conformers) Prep->Cluster MIF Phase II: MIF Calculation (GRID Probes: N1, O, DRY) Cluster->MIF Input Conformers FeatureMap Feature Extraction (Define HBD, HBA, HYD, HAL) MIF->FeatureMap Interaction Energy Model Phase III: 3D Pharmacophore Model (4-Point Feature Set) FeatureMap->Model Validation Validation: Decoy Set Screening (ROC Curve Analysis) Model->Validation

Figure 1: Computational workflow for deriving a robust pharmacophore model from a single ligand seed.

Advanced Application: GABA-B Receptor Docking

To validate the pharmacophore, one must correlate it with the structural biology of the target. Recent Cryo-EM structures of the GABA-B receptor (e.g., PDB: 6UO8) reveal the binding site for PAMs at the transmembrane interface.

Docking Protocol
  • Target Selection: Use the GABA-B1/B2 heterodimer structure.

  • Site Definition: Focus on the transmembrane domain (TMD) of the B2 subunit, where PAMs like GS39783 and rac-BHFF bind.

  • Alignment:

    • Align the 5-amino-2-chloro-N-propylbenzamide pharmacophore to the known binding mode of GS39783 .

    • Hypothesis: The 2-chloro group mimics the hydrophobic bulk of the GS39783 cyclohexyl/cyclopentyl rings, while the amide linker mimics the urea/amide functionality of known PAMs.

  • Scoring: Prioritize poses that satisfy the 5-amino H-bond donor feature, as this is the unique differentiator of this scaffold.

Comparative Feature Table
Feature5-Amino-2-chloro-N-propylbenzamideReference PAM (GS39783)Pharmacophore Match?
Core Scaffold Benzene RingPyrimidine RingYes (Pi-stacking overlap)
H-Bond Donor 5-Amino (-NH₂)Urea -NHYes (Spatial alignment)
Hydrophobic 1 2-ChloroCyclopentylPartial (Cl is smaller but lipophilic)
Hydrophobic 2 N-PropylCyclopentylYes (Flexible chain fills pocket)

References

  • GABA-B Receptor Structure & PAMs

    • Mao, C., et al. (2020). Cryo-EM structure of the human GABA(B) receptor.
  • Pharmacophore Modeling Protocols

    • Langer, T., & Hoffmann, R. D. (2006). Pharmacophores and Pharmacophore Searches. Wiley-VCH.
  • Benzamide SAR Studies

    • García-Galvez, et al. (2024). Novel-Type GABAB PAMs: Structure–Activity Relationship. ACS Med.[2] Chem. Lett.

  • Molecular Interaction Fields (GRID)

    • Goodford, P. J. (1985). A computational procedure for determining energetically favorable binding sites on biologically important macromolecules. J. Med.[3] Chem.

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of 5-Amino-2-chloro-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Pharmacological Profile of a Novel Benzamide Derivative

5-Amino-2-chloro-N-propylbenzamide is a synthetic compound belonging to the benzamide class of molecules. Structurally related compounds are known to exhibit activity at various G protein-coupled receptors (GPCRs), with a particular prevalence for dopamine D2-like receptors (D2, D3, and D4). These receptors are critical targets in the central nervous system for the treatment of a range of neuropsychiatric disorders, including schizophrenia and Parkinson's disease.[1] The in vitro characterization of novel compounds such as 5-Amino-2-chloro-N-propylbenzamide is a foundational step in the drug discovery process, providing essential information on its potency, selectivity, and mechanism of action.

This guide provides a comprehensive suite of in vitro assay protocols designed to thoroughly investigate the pharmacological properties of 5-Amino-2-chloro-N-propylbenzamide, with a primary focus on its potential interaction with dopamine D2 and D3 receptors. The protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific principles and critical considerations for robust and reproducible data generation.

Physicochemical Properties and Compound Handling

Prior to initiating any biological assay, it is crucial to understand the physicochemical properties of 5-Amino-2-chloro-N-propylbenzamide to ensure proper handling and minimize experimental artifacts.

Solubility: Benzamide derivatives often exhibit poor aqueous solubility.[2] It is recommended to prepare stock solutions in a suitable organic solvent, such as 100% dimethyl sulfoxide (DMSO).[3][4] The stability of compounds in "wet" DMSO (containing small amounts of water) has been shown to be acceptable for many compounds over extended periods when stored correctly.[4] However, it is best practice to use anhydrous DMSO and prepare fresh dilutions for each experiment to avoid precipitation.[5]

Storage: Stock solutions should be stored at -20°C or -80°C to maintain stability. Repeated freeze-thaw cycles should be avoided.[5]

Table 1: Compound Handling and Storage Recommendations

ParameterRecommendationRationale
Stock Solution Solvent 100% Dimethyl Sulfoxide (DMSO)Benzamides often have limited aqueous solubility; DMSO is a common and effective solvent.[2][3]
Stock Solution Concentration 10 mMA standard concentration that allows for a wide range of serial dilutions for various assays.
Storage Temperature -20°C or -80°CMinimizes degradation of the compound over time.
Handling Minimize freeze-thaw cycles. Aliquot stock solutions into smaller volumes.Repeated temperature changes can lead to compound precipitation and degradation.[5]
Working Solutions Prepare fresh from stock for each experiment.Ensures accurate concentrations and minimizes the risk of precipitation.

Part 1: Receptor Binding Affinity Determination

The initial step in characterizing a new compound is to determine its affinity for the putative target receptors. Radioligand binding assays are a gold-standard method for quantifying the direct interaction between a compound and a receptor.

Scientific Principle

Competitive radioligand binding assays measure the ability of an unlabeled test compound (5-Amino-2-chloro-N-propylbenzamide) to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 (inhibitory concentration 50%). The IC50 value can then be converted to a Ki (inhibition constant), which represents the affinity of the compound for the receptor.

Workflow for Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: [³H]-Spiperone Competitive Binding Assay for Dopamine D2/D3 Receptors

This protocol is adapted from standard procedures for dopamine receptor binding.[6][7]

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing human dopamine D2 or D3 receptors.

  • [³H]-Spiperone (a high-affinity D2/D3 antagonist radioligand).[8]

  • 5-Amino-2-chloro-N-propylbenzamide stock solution (10 mM in DMSO).

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: 10 µM Haloperidol.[8]

  • 96-well filter plates (e.g., GF/B or GF/C).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Prepare Compound Dilutions: Perform serial dilutions of the 10 mM 5-Amino-2-chloro-N-propylbenzamide stock solution in binding buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM).

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of binding buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).

    • 50 µL of the diluted 5-Amino-2-chloro-N-propylbenzamide or vehicle (DMSO at the same final concentration).

    • 50 µL of [³H]-Spiperone diluted in binding buffer to a final concentration equal to its Kd (dissociation constant, typically ~0.1-0.5 nM).

    • 50 µL of cell membrane preparation (protein concentration to be optimized, typically 10-50 µg per well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-wetted filter plate using a vacuum manifold. Wash each well 3-5 times with ice-cold wash buffer.

  • Radioactivity Measurement: Allow the filters to dry completely. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of 5-Amino-2-chloro-N-propylbenzamide.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 2: Key Parameters for Radioligand Binding Assay

ParameterTypical Value/RangeImportance
Radioligand [³H]-SpiperoneHigh-affinity antagonist for D2-like receptors.[8]
Radioligand Concentration ~Kd of the radioligandOptimizes the signal-to-noise ratio.
Non-specific Control 10 µM HaloperidolA high concentration of a known ligand to saturate all specific binding sites.[8]
Incubation Time 60-90 minutesSufficient time to reach binding equilibrium.
Cell Membrane Protein 10-50 µ g/well Should be optimized to ensure a robust signal without excessive receptor concentration.

Part 2: Functional Activity Assessment

Functional assays are essential to determine whether 5-Amino-2-chloro-N-propylbenzamide acts as an agonist, antagonist, or inverse agonist at the dopamine D2 and D3 receptors. These receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][10]

Signaling Pathway for Gi/o-Coupled Receptors

G_protein_signaling Agonist Dopamine Agonist GPCR Dopamine D2/D3 Receptor Agonist->GPCR Activates Antagonist 5-Amino-2-chloro-N-propylbenzamide (as Antagonist) Antagonist->GPCR Blocks Agonist Binding G_protein Gi/o Protein (GDP-bound) GPCR->G_protein Activates G_alpha Gαi/o (GTP-bound) G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP Downstream Downstream Cellular Response cAMP->Downstream

Caption: General workflow for a cAMP functional assay.

Detailed Protocol: HTRF-Based cAMP Assay for D2/D3 Antagonist Activity

This protocol utilizes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a common and sensitive method for cAMP detection. [11] Materials:

  • CHO or HEK293 cells stably expressing human dopamine D2 or D3 receptors.

  • Cell culture medium.

  • Stimulation Buffer: HBSS or other suitable buffer.

  • Forskolin.

  • Dopamine D2/D3 receptor agonist (e.g., Quinpirole).

  • 5-Amino-2-chloro-N-propylbenzamide stock solution (10 mM in DMSO).

  • HTRF cAMP assay kit (e.g., from Cisbio or Revvity). [12]* 384-well low-volume white plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Seeding: Seed the cells into a 384-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of 5-Amino-2-chloro-N-propylbenzamide in stimulation buffer. Also, prepare a solution of Quinpirole at a concentration that gives ~80% of its maximal response (EC₈₀).

  • Antagonist Assay:

    • Add the diluted 5-Amino-2-chloro-N-propylbenzamide to the wells.

    • Incubate for 15-30 minutes at room temperature.

    • Add a mixture of forskolin (at a final concentration that gives a robust signal, e.g., 1-10 µM) and Quinpirole (at its EC₈₀).

    • Incubate for 30-60 minutes at room temperature.

  • Agonist Assay (Control): To ensure the test compound is not an agonist, run a parallel experiment where cells are treated with only the serial dilutions of 5-Amino-2-chloro-N-propylbenzamide and forskolin.

  • cAMP Detection: Add the HTRF lysis and detection reagents according to the manufacturer's protocol.

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Measurement: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • Convert the HTRF ratio to cAMP concentration using a standard curve.

    • For the antagonist assay, plot the cAMP concentration against the log concentration of 5-Amino-2-chloro-N-propylbenzamide and fit to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the functional antagonist constant (Kb) using the Schild equation if a full agonist dose-response curve is generated in the presence of different concentrations of the antagonist.

Table 3: Critical Parameters for cAMP Functional Assay

ParameterTypical Value/RangeImportance
Cell Line Stably transfected CHO or HEK293 cellsEnsures consistent receptor expression levels.
Forskolin Concentration 1-10 µMElevates basal cAMP to a measurable range for Gi-coupled inhibition.
Agonist Concentration EC₈₀Provides a submaximal stimulation that can be effectively antagonized.
cAMP Detection Method HTRF, AlphaScreen, Luciferase ReporterVarious sensitive methods are available. [12][13][14]
GTPγS Binding Assay

This assay provides a direct measure of G protein activation. [15][16][17] Scientific Principle: Upon agonist binding to a GPCR, the associated G protein exchanges GDP for GTP. The GTPγS binding assay uses a non-hydrolyzable, radiolabeled analog of GTP, [³⁵S]GTPγS. When an agonist activates the receptor, it stimulates the binding of [³⁵S]GTPγS to the Gα subunit. The amount of incorporated radioactivity is proportional to the level of G protein activation. An antagonist will block agonist-stimulated [³⁵S]GTPγS binding.

Detailed Protocol: [³⁵S]GTPγS Binding Assay

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing human dopamine D2 or D3 receptors.

  • [³⁵S]GTPγS.

  • GTPγS Binding Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP (Guanosine 5'-diphosphate).

  • Dopamine D2/D3 receptor agonist (e.g., Quinpirole).

  • 5-Amino-2-chloro-N-propylbenzamide stock solution (10 mM in DMSO).

  • Non-specific binding control: Unlabeled GTPγS (10 µM).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes as for the radioligand binding assay.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of GTPγS binding buffer.

    • 20 µL of GDP (final concentration ~30 µM).

    • 20 µL of diluted 5-Amino-2-chloro-N-propylbenzamide (for antagonist mode) or vehicle.

    • 20 µL of Quinpirole (for antagonist mode, at its EC₅₀-EC₈₀) or vehicle (for agonist mode).

    • 50 µL of cell membrane preparation (10-20 µg protein).

    • Pre-incubate for 10-15 minutes at 30°C.

  • Initiate Reaction: Add 20 µL of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).

  • Incubation: Incubate at 30°C for 30-60 minutes with gentle shaking.

  • Termination and Filtration: Stop the reaction by rapid filtration through a filter plate, followed by washing with ice-cold wash buffer.

  • Measurement and Analysis: Dry the filters, add scintillation cocktail, and count the radioactivity. Analyze the data similarly to the radioligand binding assay to determine EC50 (for agonists) or IC50 (for antagonists).

Part 3: Cell-Based Reporter Assays

Reporter gene assays offer a robust and often high-throughput method to assess the functional consequences of receptor activation in a whole-cell context. [14][18][19] Scientific Principle: These assays utilize engineered cell lines that express the receptor of interest and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is sensitive to a specific signaling pathway. For Gi/o-coupled receptors, a common strategy is to use a reporter construct with a cyclic AMP response element (CRE). In this system, forskolin is used to stimulate adenylyl cyclase, leading to cAMP production and subsequent activation of CRE-mediated reporter gene expression. A D2/D3 agonist will inhibit this process, reducing the reporter signal. An antagonist will block the agonist's effect, restoring the reporter signal.

Workflow for a CRE-Luciferase Reporter Assay

Sources

Application Note: Rapid Synthesis of 5-Amino-2-chloro-N-propylbenzamide via Microwave-Assisted Organic Synthesis (MAOS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive protocol for the synthesis of 5-Amino-2-chloro-N-propylbenzamide, a key intermediate in pharmaceutical research and development. By leveraging Microwave-Assisted Organic Synthesis (MAOS), this method offers a dramatic reduction in reaction time, an increase in yield, and an improved safety and environmental profile compared to conventional heating methods.[1][2] The protocol herein is designed for researchers, scientists, and drug development professionals, offering detailed procedural steps, mechanistic insights, safety precautions, and data presentation to ensure reproducibility and success.

Introduction: The Shift from Flask to Vial

5-Amino-2-chloro-N-propylbenzamide is a valuable substituted benzamide scaffold frequently utilized in the synthesis of biologically active compounds. Traditional synthetic routes often involve prolonged reaction times at high temperatures, leading to potential side product formation and significant energy consumption.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in modern chemistry, aligning with the principles of green chemistry by enhancing efficiency and reducing waste.[1][3] Unlike conventional heating which relies on slow thermal conduction, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[4][5] This volumetric and instantaneous heating is achieved through two primary mechanisms: dipolar polarization and ionic conduction, resulting in rapid temperature elevation and remarkable acceleration of reaction rates.[5][6] Consequently, reactions that once took hours or days can often be completed in minutes, with cleaner product profiles and higher yields.[2]

This guide details a robust, field-proven protocol for the direct amidation of 5-amino-2-chlorobenzoic acid with n-propylamine using a dedicated laboratory microwave reactor.

Experimental Protocol & Rationale

This protocol is designed as a self-validating system, where the successful synthesis and subsequent characterization confirm the efficacy of the method.

Materials & Equipment
Reagents & Solvents Grade Supplier
5-Amino-2-chlorobenzoic acid≥98%Sigma-Aldrich
n-Propylamine≥99%Acros Organics
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Fisher Scientific
Ethyl AcetateACS GradeVWR
Saturated Sodium BicarbonateACS GradeLabChem
Brine SolutionACS GradeLabChem
Anhydrous Magnesium Sulfate≥97%Alfa Aesar
Equipment Specification
Laboratory Microwave Reactore.g., Anton Paar Monowave, CEM Discover
10 mL Microwave Process VialWith snap cap and silicone septum
Magnetic Stir BarMicrowave-safe, appropriately sized
Standard GlasswareErlenmeyer flasks, separatory funnel, etc.
Rotary EvaporatorStandard laboratory model
Analytical Balance4-decimal place
TLC PlatesSilica gel 60 F254
NMR Spectrometer, IR Spectrometer, Mass SpectrometerFor product characterization
Synthesis Workflow Diagram

The overall workflow from reactant preparation to final product validation is illustrated below.

Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 1. Weigh Reactants (Acid & Amine) Solvent 2. Add Solvent (DMF) & Stir Bar to Vial Reactants->Solvent Seal 3. Seal Vial Securely Solvent->Seal Microwave 4. Microwave Irradiation (160°C, 20 min) Seal->Microwave Load into Reactor Cool 5. Cool to RT Microwave->Cool Unload from Reactor Extract 6. Extraction (EtOAc / NaHCO3) Cool->Extract Dry 7. Dry & Evaporate Extract->Dry Purify 8. Purification (Crystallization) Dry->Purify Characterize 9. Characterization (NMR, IR, MS) Purify->Characterize Final Final Product Characterize->Final

Sources

Troubleshooting & Optimization

Troubleshooting impurity formation in benzamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purity Imperative

Welcome. If you are accessing this guide, you are likely facing a specific impurity profile in your benzamide synthesis that is compromising your downstream biological assays or crystallographic success.

In drug discovery, the benzamide pharmacophore is ubiquitous, but its synthesis is often deceptively simple. Whether you are utilizing a classical Schotten-Baumann protocol (Acid Chloride) or modern Peptide Coupling (HATU/EDC), specific impurities—such as homodimers, racemized stereocenters, or stubborn urea byproducts—are governed by predictable mechanistic failures.

This guide is structured to diagnose these failures based on the specific chemistry you are employing.

Module 1: The Acid Chloride Route (Schotten-Baumann)[1]

Context: You are reacting a benzoyl chloride derivative with an amine. Primary Risks: Hydrolysis (Benzoic Acid formation) and Over-Acylation (Imide formation).[1]

Mechanistic Workflow & Failure Points

The following diagram illustrates the kinetic competition between the desired amidation, the parasitic hydrolysis, and the secondary over-acylation.

SchottenBaumann cluster_0 Reactants cluster_1 Outcomes AcidChloride Benzoyl Chloride (Electrophile) Benzamide Target Benzamide (Product) AcidChloride->Benzamide + Amine (k1) BenzoicAcid Benzoic Acid (Hydrolysis Impurity) AcidChloride->BenzoicAcid + Water (k2) Amine Amine (Nucleophile) Note1 Critical Control: k1 must >> k2 Keep pH > 8 Amine->Note1 Water Water (Competitor) Imide N-Benzoylbenzamide (Over-Acylated Dimer) Benzamide->Imide + Excess Acid Chloride (k3) Note2 Risk Zone: Occurs if Amine is consumed and Acid Chloride is in excess Imide->Note2

Figure 1: Competitive pathways in Acid Chloride Amidation. Note that the product itself can become a nucleophile (leading to Imide) if the primary amine is depleted.

Troubleshooting Matrix: Acid Chloride Protocols
SymptomRoot Cause AnalysisCorrective Action
High Benzoic Acid content Hydrolysis Rate > Amidation Rate. This often occurs with electron-deficient anilines (slow nucleophiles) or wet solvents.1. Switch Base: Use Pyridine or DMAP (catalytic) to form a more reactive acyl-pyridinium intermediate.2. Biphasic Control: In Schotten-Baumann, ensure vigorous stirring. The reaction happens at the interface; poor mixing favors hydrolysis in the aqueous phase.
"Double Mass" Peak (2M-H) Imide Formation (Over-acylation). The benzamide product, though less nucleophilic than the starting amine, will react with excess acid chloride once the amine is consumed.1. Inverse Addition: Add the Acid Chloride dropwise to the Amine (not vice versa). This keeps the Acid Chloride concentration low relative to the amine.2. Stoichiometry: Strictly limit Acid Chloride to 1.0–1.05 equivalents.
Low Yield with EWG-Anilines Deactivated Nucleophile. Anilines with groups like -NO2 or -CF3 are poor nucleophiles.1. Thermal Boost: Heat is often required (Reflux in Toluene/DCM).2. Activation: Convert the aniline to an anion using NaH (requires anhydrous conditions) before adding the acid chloride.

Module 2: The Coupling Reagent Route (HATU/EDC/DCC)

Context: You are reacting a Benzoic Acid derivative with an amine using a coupling agent. Primary Risks: Racemization (if chiral), N-Acylurea rearrangement, and stubborn urea byproducts.

The Racemization & Rearrangement Trap

When activating a carboxylic acid, the O-acylisourea intermediate is high-energy. If the amine reaction is slow (steric hindrance), this intermediate seeks other pathways:

  • Azlactone Formation: Leads to loss of chirality (Racemization).

  • Rearrangement: Forms a stable, unreactive N-acylurea impurity.

CouplingPathways Acid Benzoic Acid O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl Activation Activator Coupling Agent (DIC/EDC) Activator->O_Acyl Target Benzamide Product O_Acyl->Target + Amine (Slow) Azlactone Azlactone (Oxazolone) O_Acyl->Azlactone Cyclization NAcyl N-Acylurea (Dead-end Impurity) O_Acyl->NAcyl Rearrangement (Slow Amine) ActiveEster Active Ester (-OBt / -Oxyma) O_Acyl->ActiveEster + Additive (Fast) Amine Amine Racemate Racemized Product (Loss of stereochemistry) Azlactone->Racemate + Amine Additive Additive (HOBt / Oxyma) ActiveEster->Target + Amine (Clean)

Figure 2: Mechanism of Action. The "Additive" pathway (Green) intercepts the O-Acylisourea before it can rearrange or racemize (Red pathways).

Comparative Guide: Selecting the Right Reagent
ReagentBest Use CaseImpurity Profile & Removal
EDC + HOBt Standard bench synthesis.Impurity: Water-soluble urea.Fix: Easily removed via dilute HCl wash. Best for simple workups.
HATU / HBTU Difficult/Sterically hindered couplings.Impurity: Tetramethylurea (TMU) & Phosphorous salts.Fix: Requires rigorous water washes or column chromatography. Warning: HBTU can react with the amine (guanidinylation) if the acid activation is slow. Always pre-activate acid for 2-5 mins.
T3P (Propylphosphonic anhydride) Large scale / Green chemistry.Impurity: Water-soluble phosphates.Fix: Very clean profile; byproducts wash away in water. Low racemization risk.[2]
DCC Avoid if possible (Old School).Impurity: DCU (Dicyclohexylurea).Fix: DCU is insoluble and clogs filters. Requires cooling to precipitate, followed by filtration, but traces often remain.

Module 3: Purification & Analysis Protocols

Even with optimized chemistry, purification is often necessary. Do not rely solely on crystallization for early-stage discovery compounds.

Protocol: The "Acid/Base/Acid" Wash

Standard workup for removing unreacted starting materials.

  • Dilute Acid Wash (1M HCl):

    • Removes: Unreacted Amine, EDC urea, DMAP, Pyridine.

    • Caution: Do not use if your product contains a basic heterocycle (pyridine, morpholine) as it will salt out your product into the aqueous layer.

  • Dilute Base Wash (Sat. NaHCO3):

    • Removes: Unreacted Benzoic Acid, HOBt, Phosphate byproducts.

    • Caution: Avoid strong bases (NaOH) which may hydrolyze your newly formed amide bond.

  • Brine Wash & Dry:

    • Drying over MgSO4 is non-negotiable to prevent hydrolysis during storage.

Analytical Check: LC-MS Interpretation
  • Peak M+H: Target.

  • Peak M+18 (or M+H + 17): Likely the Ammonium salt of the unreacted acid (if using ammonia) or simply water adducts.

  • Peak M+H + 104 (approx): If using Benzoyl Chloride, this is the Imide (Product + Benzoyl).

  • Peak M+H + 42: If using Acetonitrile as solvent, check for Ritter Reaction impurities (rare but possible with carbocations).

Frequently Asked Questions (FAQ)

Q: I am seeing a significant amount of "dimer" in my LC-MS. Is this the imide?

  • A: It depends on the mass. If the mass is exactly (2 x Product Mass) - NH3, it is likely the imide (N-benzoylbenzamide). This confirms you have excess acid chloride. If the mass is (2 x Product Mass), it might be physical aggregation in the MS source, not a chemical impurity. Check the retention time—aggregates co-elute with the monomer; chemical impurities do not.

Q: My chiral benzamide has an ee% of only 80%. I used EDC. What happened?

  • A: EDC alone allows the O-acylisourea to cyclize into an azlactone (oxazolone), which is prone to rapid racemization via enolization [1].

    • Fix: You must add HOBt (1.0 eq) or Oxyma Pure. These attack the O-acylisourea to form an active ester, which is stable against racemization but reactive toward amines.

Q: I cannot get rid of the DCU urea byproduct after using DCC.

  • A: DCU is notoriously difficult.

    • Fix 1: Switch to EDC (water-soluble urea).[3][4]

    • Fix 2: If you must use DCC, cool the reaction to -20°C for 4 hours to precipitate the bulk of DCU, filter through Celite, then evaporate and take up in cold ether (DCU is insoluble in ether).

Q: Why is my yield low with 2-nitroaniline?

  • A: 2-nitroaniline is electronically deactivated (EWG) and sterically hindered (ortho-substitution).

    • Fix: Standard Schotten-Baumann will fail. Use NaH in THF to deprotonate the aniline first, creating a powerful anilide anion nucleophile, then add the benzoyl chloride [2].

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][4][5] Tetrahedron, 61(46), 10827-10852. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177. Link

Sources

Minimizing degradation of 5-Amino-2-chloro-N-propylbenzamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 5-Amino-2-chloro-N-propylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing the degradation of this compound in solution. Through a series of troubleshooting guides and frequently asked questions, this document will address specific challenges you may encounter during your experiments, ensuring the integrity and reliability of your results.

Section 1: Understanding the Stability of 5-Amino-2-chloro-N-propylbenzamide

5-Amino-2-chloro-N-propylbenzamide, like many aromatic amines and benzamide derivatives, is susceptible to degradation through several key pathways. A thorough understanding of these mechanisms is the first step toward effective mitigation. The primary degradation routes include hydrolysis, oxidation, and photolysis.[1][2][3] The presence of the amino group, the amide linkage, and the substituted aromatic ring all contribute to its chemical reactivity.

Frequently Asked Questions (FAQs): General Stability

Q1: What are the main factors that can cause the degradation of 5-Amino-2-chloro-N-propylbenzamide in solution?

A1: The primary factors are pH, exposure to light, presence of oxidizing agents, and elevated temperature. The amide bond is susceptible to hydrolysis under both acidic and basic conditions, while the aromatic amine group is prone to oxidation and photodegradation.[3]

Q2: I've noticed a change in the color of my stock solution over time. What could be the cause?

A2: A color change, often to a yellowish or brownish hue, is a common indicator of degradation, particularly oxidative or photolytic degradation of the aromatic amine moiety.[4] It is crucial to investigate the purity of the solution using an appropriate analytical method, such as HPLC, to confirm degradation and identify any new impurities.

Q3: How quickly does this compound degrade at room temperature?

A3: The degradation rate at room temperature is highly dependent on the solvent, pH, and light exposure. In a neutral, light-protected solution, the compound is expected to be relatively stable for short-term storage. However, under alkaline or acidic conditions, or with exposure to ambient light, degradation can be significant even at room temperature. For long-term storage, refrigeration or freezing is recommended.

Section 2: Troubleshooting Degradation Issues

This section provides a structured approach to identifying and resolving common degradation problems encountered during experimental work.

Troubleshooting Guide: Unexpected Degradation
Symptom Potential Cause Recommended Action
Loss of potency or inconsistent results Hydrolysis of the amide bond. Buffer your solution to a neutral pH (around 7). Avoid strongly acidic or alkaline conditions. If the experimental conditions require a non-neutral pH, prepare the solution fresh and use it immediately.[5][6]
Appearance of new peaks in HPLC analysis Oxidative degradation. Degas your solvents to remove dissolved oxygen. Consider adding an antioxidant, such as BHT or ascorbic acid, if compatible with your experimental system. Store solutions under an inert atmosphere (e.g., nitrogen or argon).
Solution discoloration (yellowing/browning) Photodegradation. Protect your solutions from light at all times by using amber vials or wrapping containers in aluminum foil.[7] Conduct experiments under subdued lighting conditions whenever possible.
Precipitation or cloudiness in the solution Formation of insoluble degradation products or poor solubility. Confirm the identity of the precipitate. If it is a degradation product, the above mitigation strategies should be employed. If it is the parent compound, ensure you are not exceeding its solubility limit in the chosen solvent and at the storage temperature.

Section 3: Protocols for Minimizing Degradation

Proactive measures during solution preparation and storage are critical for maintaining the integrity of 5-Amino-2-chloro-N-propylbenzamide.

Protocol 1: Preparation of a Stable Stock Solution
  • Solvent Selection: Choose a high-purity, degassed solvent in which the compound is highly soluble. Anhydrous DMSO or ethanol are often suitable choices for initial stock solutions. For aqueous experiments, a minimal amount of organic solvent can be used to dissolve the compound before diluting with a buffered aqueous solution.

  • pH Control: For aqueous solutions, use a buffer system to maintain a neutral pH (e.g., phosphate-buffered saline, pH 7.4). The rate of hydrolysis increases significantly in highly acidic or alkaline conditions.[5][8]

  • Inert Atmosphere: After dissolving the compound, purge the headspace of the container with an inert gas like nitrogen or argon to minimize oxidation.

  • Light Protection: Prepare and store the solution in amber glass vials or containers wrapped in aluminum foil to prevent photodegradation.[7]

  • Storage Conditions: For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Forced Degradation Study to Identify Potential Degradants

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[1][2] This involves subjecting the compound to stress conditions to accelerate its degradation.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 5-Amino-2-chloro-N-propylbenzamide at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions (as per ICH guidelines):

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

  • Neutral Hydrolysis: Mix the stock solution with purified water and incubate at 60°C.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature, protected from light.

  • Photolytic Degradation: Expose the solution and solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9][10] A control sample should be wrapped in aluminum foil.

  • Thermal Degradation: Expose the solid compound to dry heat at a temperature such as 70°C.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (see below).

Protocol 3: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial to separate the parent compound from its degradation products.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal wavelength for detection.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear. The forced degradation samples are used to demonstrate the method's ability to separate the parent peak from all degradation product peaks.

Section 4: Visualizing Degradation and Experimental Workflows

Potential Degradation Pathways

The primary degradation pathways for 5-Amino-2-chloro-N-propylbenzamide are illustrated below. Hydrolysis will cleave the amide bond, while oxidation and photolysis will primarily affect the aromatic amine.

G cluster_hydrolysis Hydrolysis cluster_oxidation_photo Oxidation & Photodegradation Parent 5-Amino-2-chloro- N-propylbenzamide Amide_Cleavage Amide Bond Cleavage Parent->Amide_Cleavage Acid/Base Amine_Oxidation Amino Group Modification Parent->Amine_Oxidation O2, Light Product_A 5-Amino-2-chlorobenzoic acid Amide_Cleavage->Product_A Forms Product_B n-Propylamine Amide_Cleavage->Product_B and Product_C Nitroso, Nitro, or Polymeric Species Amine_Oxidation->Product_C Forms

Caption: Potential degradation pathways for 5-Amino-2-chloro-N-propylbenzamide.

Experimental Workflow for Stability Testing

The following diagram outlines a logical workflow for conducting a comprehensive stability assessment.

G Start Define Stability Study Objectives Protocol_Dev Develop Forced Degradation Protocol Start->Protocol_Dev Method_Dev Develop & Validate Stability-Indicating Analytical Method Start->Method_Dev Execute_FD Execute Forced Degradation Studies (Hydrolysis, Oxidation, Photolysis, Thermal) Protocol_Dev->Execute_FD Analyze_Samples Analyze Stressed Samples Method_Dev->Analyze_Samples Execute_FD->Analyze_Samples Identify_Degradants Identify & Characterize Degradation Products Analyze_Samples->Identify_Degradants Assess_Stability Assess Intrinsic Stability & Degradation Pathways Identify_Degradants->Assess_Stability Recommendations Formulate Recommendations for Storage & Handling Assess_Stability->Recommendations End Report Findings Recommendations->End

Caption: Workflow for conducting forced degradation and stability studies.

Section 5: Data Presentation

The results from forced degradation studies should be summarized in a clear and concise manner. The following table provides a template for presenting hypothetical data.

Table 1: Summary of Forced Degradation Results (Hypothetical Data)
Stress ConditionDuration (hours)% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl, 60°C2415.2%2DP1 (3.5 min)
0.1 M NaOH, 60°C818.5%2DP1 (3.5 min)
3% H₂O₂, RT2412.8%3DP2 (4.8 min)
Photolytic (Solution)-9.7%2DP3 (5.2 min)
Thermal (Solid, 70°C)484.1%1DP4 (6.1 min)

References

  • Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Spectroscopic and Theoretical Investigation of Solvent Effect on N–H∙∙∙O, N–H∙∙∙N and N–H∙∙∙Π Interactions in Complexes of N-Monosubstituted Benzamides. ResearchGate. [Link]

  • Photostability testing of pharmaceutical products. ResearchGate. [Link]

  • Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. [Link]

  • Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. MDPI. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

  • Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science. [Link]

  • Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. ResearchGate. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of AOAC International. [Link]

  • Photostability testing theory and practice. Q1 Scientific. [Link]

  • Forced Degradation Studies. SciSpace by Typeset. [Link]

  • Bacterial degradation of monocyclic aromatic amines. PMC. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas-MTS. [Link]

  • The preparation and applications of amides using electrosynthesis. Green Chemistry. [Link]

  • Amides Preparation and Reactions Summary. Chemistry Steps. [Link]

  • Investigations of stability of aminophenazone aqueous solutions (in polish). ResearchGate. [Link]

  • Aromatic amines – Knowledge and References. Taylor & Francis Online. [Link]

  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. Certified Laboratories. [Link]

  • Solvent Effects on Medicinal Structure and 15N NMR Shielding of Medazepam. SID. [Link]

  • The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. MDPI. [Link]

  • Hydrolysis and photolysis of bentazone in aqueous abiotic solutions and identification of its degradation products using quadrupole time-of-flight mass spectrometry. PubMed. [Link]

  • Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses. [Link]

  • SOLVENT-FREE SYNTHESIS OF AMIDE: A NOVEL TECHNIQUE OF GREEN CHEMISTRY. Semantic Scholar. [Link]

  • Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. MDPI. [Link]

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol. ResearchGate. [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific. [Link]

  • STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Bacterial degradation of monocyclic aromatic amines. PubMed. [Link]

  • Studies on the Stability of Amides. I. Hydrolysis Mechanism of N-Substituted Aliphatic Amides. Semantic Scholar. [Link]

  • Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. PMC. [Link]

  • Effect of the PH on the Stability Constants of a Number of Azo Dyes Formed from the Reaction of (Diazotized 4-Aminobenzophenone) with a Some of Schiff Bases. ResearchGate. [Link]

  • Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. ResearchGate. [Link]

  • The impact of aromatic amines on the environment: risks and damages. IMR Press. [Link]

  • Development and validation of stability indicating HPLC method for estimation of related substances in bendamustine hydrochlorid. Der Pharmacia Lettre. [Link]

  • Effect of water pH on the stability of pesticides. MSU Extension. [Link]

  • N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth. PubMed. [Link]

  • Effect of Water pH on the Chemical Stability of Pesticides. Utah State University Extension. [Link]

Sources

Technical Support Center: Purification of 5-Amino-2-chloro-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-5A2C-PB Status: Open Assigned Specialist: Senior Application Scientist Topic: Removal of Unreacted Precursors (Acidic & Basic)

Executive Summary

Welcome to the technical support center. This guide addresses the purification of 5-Amino-2-chloro-N-propylbenzamide , a common pharmaceutical intermediate.[1] The synthesis typically involves the coupling of 5-amino-2-chlorobenzoic acid (or its derivatives) with propylamine .

Consequently, the crude reaction mixture often contains two distinct classes of unreacted precursors:

  • Acidic Impurities: 5-Amino-2-chlorobenzoic acid (Starting Material A).

  • Basic Impurities: Propylamine (Starting Material B).

Because the target molecule contains a weakly basic aniline moiety (pKa ~2.6) and a neutral amide linkage, we can exploit pKa-controlled Liquid-Liquid Extraction (LLE) to separate these precursors with high specificity without resorting to chromatography.[1]

Module 1: Diagnostic & Triage

Q: How do I identify which precursor is contaminating my product?

SymptomProbable CauseDiagnostic Test
Pungent, fishy odor Residual Propylamine Check pH of headspace with wet litmus paper (turns blue).
White precipitate upon adding acid Residual Benzoic Acid Dissolve small sample in 1M NaOH; if clear, acidify.[1] Precipitate confirms acid.
Low melting point / Sticky solid Mixed impurities / Solvent1H NMR: Look for triplet at ~0.9 ppm (propyl) or broad singlet >10 ppm (acid).

Module 2: The "pKa-Switch" Extraction Protocol

User Question: "I tried washing with water, but the impurities remain. How do I selectively remove them?"

Scientist Response: Water washing is insufficient because the organic precursors have significant lipophilicity. You must chemically modify them to make them water-soluble. We utilize the "pKa Switch" method.

The Logic (Chemical Causality)
  • Target Molecule: Aromatic amine (Aniline). pKa ~2.6 . It remains neutral (organic soluble) at pH > 3.

  • Impurity A (Propylamine): Aliphatic amine. pKa ~10.7 . It is fully protonated (water soluble) at pH < 9.

  • Impurity B (Benzoic Acid): Carboxylic acid. pKa ~3.5 . It is fully deprotonated (water soluble) at pH > 5.

Step-by-Step Protocol

Reagents Needed:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • Saturated Sodium Bicarbonate (NaHCO₃)[1]

  • 0.5 M Hydrochloric Acid (HCl) or 10% Citric Acid[1]

  • Brine (Saturated NaCl)[1]

Workflow:

  • Dissolution: Dissolve the crude solid in DCM (10 mL per gram of crude). Ensure complete dissolution.

  • Base Wash (Removes Acidic Precursors):

    • Wash the organic phase twice with Saturated NaHCO₃ (1:1 volume ratio).

    • Mechanism:[1][2] The benzoic acid converts to sodium benzoate (water-soluble) and partitions into the aqueous layer.

    • Check: The aqueous layer should remain basic (pH ~8-9).

  • Acid Wash (Removes Propylamine):

    • Wash the organic phase twice with 0.5 M HCl or 10% Citric Acid .

    • Critical Control Point: Do NOT use strong/concentrated acid. If the pH drops below 1, you risk protonating your target aniline and losing it to the water layer.[1] Target pH 3–4 is ideal.

    • Mechanism:[1][2] Propylamine (strong base) protonates to propylammonium chloride (water-soluble). The target aniline (weak base) remains largely unprotonated and stays in the organic layer.

  • Finishing:

    • Wash organic layer once with Brine (removes trapped water).

    • Dry over Anhydrous Na₂SO₄.[3]

    • Filter and evaporate solvent.

Module 3: Visualization of the Purification Logic

The following diagram illustrates the decision pathways and chemical phase separations described in Module 2.

PurificationFlow Crude Crude Mixture (Target + Propylamine + Benzoic Acid) Dissolve Dissolve in DCM/EtOAc Crude->Dissolve WashBase Wash with Sat. NaHCO3 (pH ~8.5) Dissolve->WashBase Sep1 Phase Separation WashBase->Sep1 AqWaste1 Aqueous Waste 1 (Sodium Benzoate) Sep1->AqWaste1 Aqueous (Top/Bottom) OrgLayer1 Organic Layer (Target + Propylamine) Sep1->OrgLayer1 Organic WashAcid Wash with 10% Citric Acid (pH ~4.0) OrgLayer1->WashAcid Sep2 Phase Separation WashAcid->Sep2 AqWaste2 Aqueous Waste 2 (Propylammonium Citrate) Sep2->AqWaste2 Aqueous OrgLayer2 Organic Layer (Target Molecule) Sep2->OrgLayer2 Organic Final Dry & Evaporate Pure 5-Amino-2-chloro-N-propylbenzamide OrgLayer2->Final

Caption: Flowchart of the pKa-controlled extraction strategy for isolating 5-Amino-2-chloro-N-propylbenzamide.

Module 4: Advanced Troubleshooting (FAQs)

Q: My product is colored (yellow/brown) even after extraction. Is it impure?

  • Analysis: Anilines are notorious for oxidation. Trace oxidation products (quinones) are highly colored but may represent <0.1% mass.

  • Solution: Perform a Recrystallization .[2][3]

    • Solvent System: Ethanol/Water (9:[1]1) or Toluene.[4]

    • Protocol: Dissolve in minimum hot ethanol. Add activated charcoal (to absorb color), filter while hot through Celite, then cool slowly.

Q: I lost a significant amount of yield during the Acid Wash step.

  • Analysis: The acid used was likely too strong (pH < 1), causing the target aniline to protonate and extract into the aqueous waste.[1]

  • Recovery: Take the "Aqueous Waste 2" (from the diagram), basify it with NaOH to pH > 10, and re-extract with DCM.[1] Your product will return to the organic phase.

Q: Can I use Column Chromatography instead?

  • Analysis: Yes, but it is less efficient for bulk removal of precursors.[1]

  • Recommendation: If necessary, use a gradient of DCM:Methanol (100:0 to 95:5) .[1]

    • Note: Pre-treat silica with 1% Triethylamine to prevent the aniline product from streaking (tailing) on the acidic silica gel.

References

  • Preparation of 2-amino-5-chlorobenzamide derivatives. (2009). Google Patents. CN101575301A.
  • 5-Amino-2-chloro-N-propylbenzamide | C10H13ClN2O. (n.d.). PubChem. National Library of Medicine. Available at: [Link][1]

  • An Efficient New Process for Synthesis of 2-Amino-5-Chloro-N,3-Dimethylbenzamide. (2021). WIPO Patentscope. WO2021086957.[5] Available at: [Link][1]

  • 2-Amino-N-methylbenzamide (Structural Analog Data). (n.d.). NIST Chemistry WebBook. SRD 69. Available at: [Link][1]

Sources

Overcoming steric hindrance in 2-chloro-benzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Steric Shield Support Hub . Current Status: Online | Ticket Volume: High | Topic: 2-Chloro-benzamide Synthesis

You have reached the Tier 3 Technical Support for difficult amide couplings. As a Senior Application Scientist, I understand that 2-chloro-benzamide derivatives are deceptive. The ortho-chloro substituent is not just a passive bystander; it acts as a "gatekeeper," twisting the carbonyl out of planarity and physically blocking the trajectory of incoming nucleophiles.

Below is your troubleshooting guide, structured as a series of Support Tickets and Standard Operating Procedures (SOPs) to resolve your specific experimental blockages.

📊 Quick Reference: Reagent Selection Matrix

Before opening a ticket, verify you are using the correct tool for the steric demand.

MethodSteric ToleranceRisk FactorBest For
EDC / HOBt LowHigh (Zero conversion)Unsubstituted benzamides only.
HATU / HOAt MediumMedium (Epimerization*)Ortho-F or Ortho-Me; mild hindrance.
Acid Chloride (SOCl₂) HighMedium (Hydrolysis)Ortho-Cl; standard scale-up.
Ghosez’s Reagent Very High Low (Neutral conditions)The "Nuclear Option" for 2,6-disubstitution.
Buchwald-Hartwig HighHigh (Catalyst poisoning)When starting from Aryl Halides, not Acids.

*Note: Epimerization is a risk if the amine partner is chiral/alpha-acidic.

📂 Ticket #001: "Zero Conversion" with Standard Couplings

User Report: “I’m trying to couple 2-chlorobenzoic acid with a secondary amine using EDC/NHS or HATU. LCMS shows 95% starting material after 24h. Is my reagent bad?”

Root Cause Analysis: The reagent is likely fine. The issue is trajectory blockage . The ortho-chloro group forces the carboxylate to rotate perpendicular to the phenyl ring to minimize A(1,3) strain. While this increases the electrophilicity of the carbonyl carbon (electronic effect), it creates a "steric wall" that prevents the bulky HATU active ester from forming or being attacked by the amine.

Resolution Protocol: The "Ghosez" Protocol For 2-chloro derivatives, standard activation is insufficient. You must use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[1] It converts the acid into an acid chloride under neutral conditions via a highly reactive


-chloroenamine intermediate.
SOP-01: Ghosez’s Reagent Coupling

Use this when HATU fails.

  • Preparation: Dry your glassware thoroughly. Moisture kills this reaction.

  • Activation:

    • Dissolve 2-chlorobenzoic acid (1.0 equiv) in anhydrous DCM (0.2 M).

    • Add Ghosez’s Reagent (1.2 equiv) dropwise at 0°C.

    • Crucial Step: Stir at room temperature for 1–2 hours. Monitor by taking an aliquot, quenching with MeOH, and checking for the methyl ester by TLC/LCMS. If acid remains, the chloride has not formed.

  • Coupling:

    • Once activation is complete (acid chloride formation), add the amine (1.1 equiv) and dry Et₃N or DIPEA (2.0 equiv).

    • Note: If the amine is also hindered, add a catalytic amount of DMAP (0.1 equiv).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.

Why this works: Ghosez's reagent forms a keteniminium intermediate (see Diagram 1 below) which is far more reactive than a standard active ester and less bulky than a HATU-adduct.

📂 Ticket #002: "Ghost Peaks" in NMR (Signal Doubling)

User Report: “I isolated the product, but the proton NMR looks like a mixture of diastereomers or impurities. All peaks are doubled. LCMS shows a single peak. Did I make a salt?”

Root Cause Analysis: You are observing Atropisomerism (Rotamers). The steric clash between the 2-chloro substituent and the amide oxygen/nitrogen restricts rotation around the C(aryl)–C(carbonyl) bond and the C(carbonyl)–N bond. The molecule is "locked" in distinct conformations on the NMR timescale.

Diagnostic Protocol (VT-NMR): To confirm this is not an impurity, you must perform Variable Temperature (VT) NMR .

  • Solvent: Switch from CDCl₃ to DMSO-d₆ or Toluene-d₈ (higher boiling points).

  • Experiment:

    • Run ¹H NMR at 25°C (Baseline).

    • Heat probe to 60°C, then 90°C.

  • Result: As thermal energy overcomes the rotational barrier (

    
     for ortho-substituted benzamides), the doubled peaks will broaden and eventually coalesce  into sharp singlets.
    
  • Action: Report the high-temperature spectrum or integrate the rotamers together.

📂 Ticket #003: "Impossible" Substrates (2,6-Disubstitution)

User Report: “I moved to 2,6-dichlorobenzamide. Even Ghosez is sluggish. Yields are <20%.”

Root Cause Analysis: With substituents at both ortho positions, the carbonyl carbon is effectively buried. Nucleophilic attack is geometrically forbidden for most methods.

Resolution Protocol: The "Inverse" Approach (Grignard + Isocyanate) Stop trying to couple an amine to an acid. Instead, couple a Grignard reagent to an Isocyanate .[2][3] This method, popularized by the Bode group, bypasses the tetrahedral intermediate issues of standard coupling.

SOP-02: Grignard-Isocyanate Coupling
  • Convert Amine to Isocyanate: Treat your amine with triphosgene (or use a commercial isocyanate).

  • Grignard Formation: Form the Grignard reagent of your 2,6-dichloro-iodobenzene (using iPrMgCl·LiCl or Mg turnings).

  • The Reaction:

    • Cool the Grignard solution (1.2 equiv) to -78°C in THF.

    • Add the Isocyanate (1.0 equiv) slowly.

    • Warm to Room Temperature.[3][4]

  • Mechanism: The carbon-nucleophile (Grignard) attacks the isocyanate carbon. This is often faster and less sterically demanding than amine attacking an ester.

🧩 Visualizing the Workflow

Diagram 1: The Decision Tree for Hindered Amides

Caption: Logical flow for selecting the correct synthetic route based on steric hindrance levels.

G Start Start: 2-Chloro-Benzoic Acid + Amine CheckHindrance Is the Amine also hindered (secondary or alpha-branched)? Start->CheckHindrance Standard Try HATU / HOAt (Standard L1 Support) CheckHindrance->Standard No CheckExtreme Is the Acid 2,6-disubstituted? CheckHindrance->CheckExtreme Yes AcidChloride Route A: Acid Chloride (SOCl2 / Oxalyl Cl) CheckExtreme->AcidChloride No (Moderate) Bode Route C: Grignard + Isocyanate (The 'Inverse' Method) CheckExtreme->Bode Yes (Extreme Sterics) Ghosez Route B: Ghosez's Reagent (Neutral, Highly Reactive) AcidChloride->Ghosez If Acid Sensitive or Fails

Diagram 2: Mechanism of Ghosez's Reagent Activation

Caption: Activation of sterically hindered acids via the chloroenamine pathway.

Mechanism Reagent Ghosez's Reagent (Chloro-enamine) Intermed1 Intermediate A: O-Acyl-Chloroenamine Reagent->Intermed1 + Acid Acid 2-Cl-Benzoic Acid Acid->Intermed1 Intermed2 Active Species: Acid Chloride + Amide byproduct Intermed1->Intermed2 - HCl (Shift to Cl) Product Final Amide (After Amine Addition) Intermed2->Product + HNR2

📚 References & Further Reading

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

    • Authoritative review on why standard reagents fail with steric bulk.

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).[4] α-Chloro-enamines and -keteniminium salts. Angewandte Chemie International Edition, 8(6), 454-455. Link

    • The foundational paper for Ghosez's reagent.

  • Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides.[2][3][5][6][7] Chimia, 68(4), 252-255.[2] Link

    • Describes the Grignard-Isocyanate route for extreme hindrance.

  • Clayden, J., et al. (2006). Atropisomerism in amides. Tetrahedron, 62(1), 21-38.

    • Essential reading for interpreting NMR rotamers in ortho-substituted amides.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

    • Guide for using Pd-catalysis if the acid route is abandoned.

Sources

Technical Support Center: Purification of 5-Amino-2-chloro-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 5-Amino-2-chloro-N-propylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common purification challenges through a series of frequently asked questions and detailed troubleshooting protocols. Our goal is to provide you with the expertise and practical insights needed to overcome obstacles and achieve high purity for your target molecule.

Introduction to 5-Amino-2-chloro-N-propylbenzamide and Its Synthesis

5-Amino-2-chloro-N-propylbenzamide is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring an aromatic ring with amino, chloro, and amide functional groups, makes it a versatile building block.[1][2] The primary synthetic route typically involves the amidation of a substituted benzoic acid followed by the reduction of a nitro group to an amine.

A common synthetic approach starts with 2-chloro-5-nitrobenzoic acid, which is first converted to its corresponding acid chloride. This intermediate is then reacted with n-propylamine to form 2-chloro-N-propyl-5-nitrobenzamide. The final step involves the reduction of the nitro group to yield the desired 5-Amino-2-chloro-N-propylbenzamide.

Synthesis_Workflow cluster_reagents A 2-chloro-5-nitrobenzoic acid B 2-chloro-N-propyl-5-nitrobenzamide A->B Amidation C 5-Amino-2-chloro-N-propylbenzamide B->C Nitro Reduction reagent1 SOCl2 or (COCl)2 reagent2 n-propylamine reagent3 Fe/HCl or H2/Pd-C

Caption: General synthesis workflow for 5-Amino-2-chloro-N-propylbenzamide.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific purification challenges you may encounter during the synthesis of 5-Amino-2-chloro-N-propylbenzamide.

FAQ 1: My final product is an oil and won't solidify. What should I do?

Answer:

Obtaining an oily product instead of a solid is a common issue, often indicating the presence of impurities that depress the melting point or inhibit crystallization.[3] Here’s a systematic approach to troubleshoot this problem:

1. Verify the Removal of Solvents and Reagents:

  • Residual Solvents: Ensure all reaction and extraction solvents have been thoroughly removed under reduced pressure. High-boiling point solvents like DMF or DMSO can be particularly persistent.

  • Excess Reagents: Unreacted starting materials or by-products can act as impurities.

2. Attempt Trituration: Trituration involves stirring the oily product with a solvent in which the desired compound is insoluble, but the impurities are soluble.

  • Recommended Solvents: Start with non-polar solvents like hexanes or diethyl ether.

  • Procedure:

    • Add a small volume of the chosen solvent to your oil.

    • Stir vigorously with a spatula, scratching the sides of the flask to induce crystallization.

    • If the oil solidifies, filter the solid and wash with a fresh portion of the cold solvent.

3. pH Adjustment during Work-up: The amino group in your product can form salts.

  • Insight: If the reaction mixture is acidic, the amine can be protonated, potentially leading to an ionic liquid or a highly soluble salt.

  • Protocol: During the aqueous work-up, ensure the pH is adjusted to be slightly basic (pH 8-9) to neutralize any amine salts and precipitate the free amine.[4]

4. Re-purification: If the above steps fail, the product is likely significantly impure and requires re-purification by chromatography.

FAQ 2: How can I effectively remove unreacted 2-chloro-5-nitrobenzoic acid?

Answer:

Residual starting material is a frequent impurity. Its acidic nature allows for straightforward removal via an acid-base extraction.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) sodium hydroxide (NaOH) solution.[4] The acidic starting material will be deprotonated and move into the aqueous layer as its sodium salt.

  • Separation: Separate the organic layer.

  • Water Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Compound Solubility in Basic Aqueous Solution Rationale
5-Amino-2-chloro-N-propylbenzamideLowThe amino group is basic, and the amide is neutral.
2-chloro-5-nitrobenzoic acidHighThe carboxylic acid is deprotonated to form a water-soluble carboxylate salt.
FAQ 3: I am observing multiple spots on my TLC plate after the nitro reduction step. What are the likely by-products?

Answer:

The reduction of the nitro group can sometimes lead to the formation of several by-products, especially if the reaction is not driven to completion or if over-reduction occurs.

Potential Impurities and Their Identification:

  • Starting Material (2-chloro-N-propyl-5-nitrobenzamide): This will be a less polar spot on the TLC compared to the product.

  • Intermediates: Depending on the reducing agent, intermediates such as nitroso or hydroxylamine species can be formed. These are often unstable.

  • Over-reduction Products: In some cases, the chloro group can be reduced (hydrodechlorination), leading to the formation of 5-Amino-N-propylbenzamide.

Troubleshooting Workflow:

TLC_Troubleshooting start Multiple Spots on TLC check_sm Is the starting material spot present? start->check_sm prolong_rxn Prolong reaction time or add more reducing agent. check_sm->prolong_rxn Yes new_spot Are there new, unidentified spots? check_sm->new_spot No chromatography Purify by column chromatography. prolong_rxn->chromatography over_reduction Consider hydrodechlorination by-product. new_spot->over_reduction over_reduction->chromatography

Caption: Decision tree for troubleshooting multiple spots on TLC after nitro reduction.

Purification Strategy: Column Chromatography

Column chromatography is the most effective method for separating the desired product from closely related impurities.[2]

Recommended Conditions:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. For instance, begin with 10% ethyl acetate in hexanes and gradually increase the polarity to 30-50% ethyl acetate.

  • Monitoring: Monitor the fractions by TLC to identify and combine those containing the pure product.

FAQ 4: What is the best method for final purification to achieve high purity (>99%)?

Answer:

For achieving high purity suitable for pharmaceutical applications, a combination of chromatography and recrystallization is often necessary.

Step 1: Column Chromatography Perform column chromatography as described in FAQ 3 to remove the bulk of the impurities.

Step 2: Recrystallization Recrystallization is an excellent technique for removing small amounts of impurities and obtaining a crystalline solid.[4]

Experimental Protocol: Recrystallization

  • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include ethanol, methanol, isopropanol, or mixtures such as ethanol/water.[5]

  • Dissolution: Dissolve the semi-purified product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can improve the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum.

Solvent System Advantages Considerations
Ethanol/WaterGood for moderately polar compounds.The ratio of ethanol to water is critical and may require optimization.
IsopropanolLess volatile than ethanol, allowing for slower crystal growth.
Ethyl Acetate/HexanesGood for less polar compounds.The product may oil out if the solution is cooled too quickly.

References

  • Jie, W., et al. (2023). 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S. Zeitschrift für Kristallographie - New Crystal Structures, 238(4), 597-598. [Link]

  • Google Patents (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • PubChem (n.d.). 5-Amino-2-chloro-N-propylbenzamide. [Link]

  • ResearchGate (2014). How to get (or crystallize) solid amino acids derivatives and peptides? [Link]

Sources

Benzamide Synthesis Technical Support Center: A Guide to Mitigating Side Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Benzamide Amide Bond Formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, troubleshooting, and minimizing common side reactions encountered during the synthesis of benzamides. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to make informed decisions in your experimental design, ensuring the integrity and success of your synthetic routes.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is structured to address specific issues you may encounter in the laboratory. Each problem is followed by a detailed analysis of potential causes and actionable solutions grounded in chemical principles.

Problem 1: Low Yield of the Desired Benzamide

Q: My reaction is consistently resulting in a low yield of the target benzamide. What are the likely culprits and how can I improve the outcome?

A: Low yields are a frequent challenge in amide bond formation and can stem from several sources. A systematic approach to troubleshooting is essential.

  • Cause 1: Hydrolysis of the Activating Agent. [1][2][3][4][5]

    • Explanation: When using highly reactive starting materials like benzoyl chloride, hydrolysis to the corresponding benzoic acid is a primary competing reaction.[1][2][3][4][5] Benzoic acid is generally unreactive towards the amine under standard coupling conditions, effectively reducing the concentration of your electrophile. This is particularly problematic in the presence of even trace amounts of water.

    • Solutions:

      • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and reagents.[1][2][3][5][6] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can further minimize exposure to atmospheric moisture.[5][6]

      • Controlled Reagent Addition: Add the benzoyl chloride or other activating agent slowly to the reaction mixture, preferably at a reduced temperature (e.g., 0 °C), to control the exothermic reaction and minimize localized heating that can accelerate hydrolysis.[1][3]

  • Cause 2: Incomplete Reaction. [1][2][4]

    • Explanation: The reaction may not have proceeded to completion due to insufficient reaction time, suboptimal temperature, or poor mixing, especially in heterogeneous mixtures.[2][4] Steric hindrance on either the benzoic acid derivative or the amine can also significantly slow down the reaction rate.[1][7][8][9][10]

    • Solutions:

      • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) to monitor the consumption of the limiting reagent.[3]

      • Optimize Reaction Time and Temperature: If the reaction stalls, consider increasing the reaction time or gently warming the mixture.[1] However, be cautious as elevated temperatures can also promote side reactions.[1]

      • Improve Mixing: For biphasic reactions like the Schotten-Baumann reaction, vigorous stirring is crucial to maximize the interfacial area between the organic and aqueous phases.[3] For larger-scale reactions where a precipitate forms, a mechanical stirrer may be necessary.[3]

  • Cause 3: Product Loss During Workup and Purification. [1][2][4]

    • Explanation: Significant amounts of product can be lost during aqueous extractions, filtration, and recrystallization.[2][4] For instance, using an excessive volume of solvent during recrystallization will result in a substantial portion of the product remaining in the mother liquor.[2][4][11]

    • Solutions:

      • Optimize Extraction: Ensure the correct pH of the aqueous phase during extraction to minimize the solubility of your benzamide.

      • Refine Recrystallization: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[11] Allow for slow cooling to promote the formation of pure crystals.[6][12]

Below is a troubleshooting workflow to guide your optimization process for low-yield reactions.

LowYieldTroubleshooting start Low Benzamide Yield check_hydrolysis Check for Hydrolysis of Activating Agent start->check_hydrolysis check_completion Assess Reaction Completion start->check_completion check_workup Evaluate Workup & Purification Loss start->check_workup solution_hydrolysis Implement Rigorous Anhydrous Conditions & Controlled Reagent Addition check_hydrolysis->solution_hydrolysis solution_completion Monitor with TLC Optimize Time & Temperature Improve Mixing check_completion->solution_completion solution_workup Optimize Extraction pH Refine Recrystallization Technique check_workup->solution_workup

Caption: A logical workflow for troubleshooting low yields in benzamide synthesis.

Problem 2: Formation of an N-Acylurea Byproduct with Carbodiimide Coupling Reagents

Q: I am using DCC/EDC for my amide coupling and consistently see a significant amount of a byproduct that is difficult to remove. How can I identify and prevent this?

A: When using carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the formation of an N-acylurea byproduct is a common side reaction.[5][13]

  • Mechanism of N-Acylurea Formation:

    • The carboxylic acid reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate.[13][14]

    • This intermediate can then react with the amine to form the desired amide.

    • However, the O-acylisourea can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea.[13][14] This rearrangement consumes the activated carboxylic acid, reducing the yield of the desired amide.

  • Solutions:

    • Addition of Nucleophilic Additives: The most effective way to suppress N-acylurea formation is to add a nucleophilic agent, such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure®, to the reaction mixture.[13][15][16][17] These additives react with the O-acylisourea intermediate faster than it can rearrange, forming an active ester that is less prone to side reactions but still reactive enough to acylate the amine.[3][13]

    • Use of Water-Soluble Carbodiimides: If using a carbodiimide that produces an insoluble urea byproduct (like DCC forming dicyclohexylurea, DCU), consider switching to a water-soluble carbodiimide like EDC.[3][17] The resulting urea byproduct from EDC is water-soluble and can be easily removed with an aqueous wash during workup.[3][16]

The following diagram illustrates the mechanism of carbodiimide coupling and the N-acylurea side reaction.

DCCCoupling cluster_main Desired Pathway cluster_side Side Reaction RCOOH R-COOH O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + Carbodiimide DCC Carbodiimide (e.g., DCC) Amide Amide Product O_acylisourea->Amide + Amine N_acylurea N-Acylurea (Unreactive Byproduct) O_acylisourea->N_acylurea Rearrangement Amine R'-NH2 Urea Urea Byproduct

Caption: Simplified mechanism of carbodiimide coupling, highlighting the formation of the undesired N-acylurea byproduct.

Problem 3: Racemization/Epimerization of Chiral Centers

Q: My starting materials are enantiomerically pure, but my final benzamide product shows significant racemization. What causes this and how can it be minimized?

A: The loss of stereochemical integrity at a chiral center, particularly an α-carbon of a carboxylic acid, is a critical issue in pharmaceutical synthesis.[18][19]

  • Mechanism of Racemization:

    • Oxazolone Formation: The most common pathway for racemization involves the formation of an oxazolone intermediate.[20] The activated carboxylic acid can cyclize, and the resulting oxazolone has an acidic proton at the chiral center. Deprotonation by a base, followed by reprotonation, can lead to a mixture of enantiomers or epimers.[19]

    • Direct Enolization: A strong base can directly deprotonate the α-carbon of the activated carboxylic acid, leading to enolization and subsequent racemization.[19]

  • Factors Influencing Racemization:

    • Coupling Reagent: Some coupling reagents are more prone to causing racemization than others.[15][16]

    • Base: The strength and type of base used can significantly impact the rate of racemization.[16]

    • Temperature: Higher temperatures generally increase the rate of racemization.[21]

    • Solvent: Polar solvents can sometimes facilitate racemization.[21]

  • Solutions:

    • Choice of Coupling Reagent and Additives:

      • Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HATU, HBTU) reagents, when used with additives like HOBt or HOAt, are generally more resistant to racemization than carbodiimides alone.[15][16]

      • Additives like HOBt and Oxyma Pure are highly effective at suppressing racemization by forming active esters that are less susceptible to oxazolone formation.[17][18][21]

    • Base Selection: Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or collidine instead of stronger bases like diisopropylethylamine (DIPEA), especially when there is a high risk of racemization.[16]

    • Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize the rate of epimerization.[21]

    • Novel Reagents: Consider using newer coupling reagents specifically designed to be "racemization-free," such as those based on ynamides or Oxyma derivatives.[18][22]

Coupling Reagent ClassAdditiveGeneral Racemization Risk
Carbodiimides (DCC, EDC)NoneHigh
Carbodiimides (DCC, EDC)HOBt, Oxyma PureLow to Moderate
Phosphonium (BOP, PyBOP)HOBtLow
Aminium/Uronium (HBTU, HATU)HOAtVery Low
YnamidesNoneVery Low[22]

Caption: Comparison of common coupling reagent classes and their associated risk of racemization.

Frequently Asked Questions (FAQs)

Q1: What is over-acylation and how can I prevent it?

A1: Over-acylation, or diacylation, is the reaction of the newly formed benzamide with another molecule of the activating agent (e.g., benzoyl chloride) to form an N-acylbenzamide.[1] This is more likely to occur if a large excess of the activating agent is used or if the reaction temperature is too high.[1] To prevent this, add the activating agent slowly and in a controlled manner to the amine solution, ensuring it reacts with the primary/secondary amine before it can react with the less nucleophilic product amide.[1] Maintaining a lower reaction temperature is also beneficial.[1]

Q2: I am using a uronium-based coupling reagent like HBTU or HATU and notice a side product with a mass corresponding to the addition of the coupling reagent to my amine. What is happening?

A2: This side reaction is the formation of a guanidinium byproduct, where the uronium reagent reacts with the free amino group of your starting material or product.[16][23] This is more prevalent when the coupling reagent is used in excess or when the activation of the carboxylic acid is slow.[16][23] To mitigate this, use a slight excess of the carboxylic acid relative to the coupling reagent and allow for a short pre-activation period before adding the amine.[16]

Q3: My reaction involving a dipeptide is forming a cyclic byproduct instead of the desired elongated peptide. What is this and how can I avoid it?

A3: You are likely observing the formation of a 2,5-diketopiperazine (DKP).[24][25][26][27] This intramolecular cyclization is common at the dipeptide stage, especially when proline is one of the first two amino acid residues.[25] To avoid this, you can:

  • Synthesize the first two amino acids as a pre-formed dipeptide and couple it to the resin or next amino acid.[25]

  • Use a resin with high steric hindrance, such as a 2-chlorotrityl chloride resin, which can inhibit the back-biting cyclization.[25]

  • Employ a simultaneous deprotection/coupling procedure where the deprotected amine is acylated in situ before it has a chance to cyclize.[24][26]

Q4: How can I effectively remove the dicyclohexylurea (DCU) byproduct from my DCC coupling reaction?

A4: DCU is notoriously insoluble in many common organic solvents.[17]

  • Filtration: The most straightforward method is to filter the reaction mixture before workup to remove the precipitated DCU.[3]

  • Solvent-Based Separation: After workup, you can dissolve the crude product in a solvent like dichloromethane (DCM), add a non-polar solvent such as hexanes, and cool the mixture to precipitate the remaining DCU, which can then be removed by a second filtration.[3]

  • Alternative Reagents: To avoid this issue altogether, consider using diisopropylcarbodiimide (DIC), which forms a more soluble urea byproduct, or a water-soluble carbodiimide like EDC.[17]

Experimental Protocols

Protocol 1: Standard Benzamide Synthesis via EDC/HOBt Coupling

This protocol is a general method for coupling a benzoic acid derivative with an amine, incorporating measures to minimize common side reactions.

  • Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the benzoic acid derivative (1.0 equivalent), the amine (1.1 equivalents), and HOBt (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Base Addition: Add a non-nucleophilic base such as DIPEA (1.1 equivalents) to the mixture and stir.[5]

  • Coupling Reagent Addition: Slowly add solid EDC hydrochloride (1.1 equivalents) in portions to the cooled reaction mixture.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.[5]

  • Monitoring: Monitor the reaction progress using TLC until the limiting reagent is consumed.[3]

  • Workup:

    • Quench the reaction by adding water.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).[5]

    • Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl) to remove excess base, a mild base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and HOBt, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude benzamide by recrystallization or column chromatography.[3]

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Ukrainica Bioorganica Acta. (n.d.). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., Stylos, E., Kostagianni, A. D., Papas, S., Mavromoustakos, T., Theodorou, V., & Tzakos, A. G. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(83), 52934-52940. [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • Li, W., & Li, X. (2013). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 135(31), 11756-11759. [Link]

  • Hardy, P. M., & Lingham, I. N. (1983). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. International Journal of Peptide and Protein Research, 21(4), 406-410. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

  • Davies, J. S. (2013). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education, 90(7), 930-933. [Link]

  • ResearchGate. (n.d.). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students | Request PDF. Retrieved from [Link]

  • askIITians. (2025, March 4). How is benzamide obtained from benzoic acid?. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Ismail, I., & Ishak, S. (2021). Epimerisation in Peptide Synthesis. Malaysian Journal of Chemistry, 23(1), 1-13.
  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzamide synthesis via oxidative amidation of benzylamines and benzyl.... Retrieved from [Link]

  • Google Patents. (n.d.). WO2003106440A2 - Process for the synthesis of a benzamide derivative.
  • Royal Society of Chemistry. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry. [Link]

  • PMC. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Retrieved from [Link]

  • YouTube. (2021, January 31). Synthesis of Benzamide. Retrieved from [Link]

  • ResearchGate. (2012, October 12). How to produce amide from Benzoic acid and amine directly?. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]

  • SlideShare. (n.d.). Epimerization of Peptide. Retrieved from [Link]

  • Scribd. (n.d.). Benzamide synthesis and Recrystallization | PDF. Retrieved from [Link]

  • NIH. (2012, July 5). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. Retrieved from [Link]

  • White Rose Research Online. (2025, March 21). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Retrieved from [Link]

  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Retrieved from [Link]

  • PubMed. (2022, December 6). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Retrieved from [Link]

  • YouTube. (2024, October 21). Steric Hindrance | Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the LC-MS Characterization of 5-Amino-2-chloro-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise and comprehensive characterization of novel chemical entities is paramount. This guide offers a senior application scientist’s perspective on the liquid chromatography-mass spectrometry (LC-MS) characterization of 5-Amino-2-chloro-N-propylbenzamide, a substituted benzamide of interest in medicinal chemistry. We will delve into the technical nuances of LC-MS analysis, provide a detailed experimental protocol, and objectively compare this powerful technique with alternative analytical methods, supported by predictive data and established principles. Our focus is on not just the "how," but the critical "why" behind the analytical choices that ensure data integrity and accelerate research timelines.

Introduction: The Analytical Imperative for Substituted Benzamides

Substituted benzamides represent a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The journey from a promising lead compound to a viable drug candidate is paved with rigorous analytical characterization. For a molecule like 5-Amino-2-chloro-N-propylbenzamide, a thorough understanding of its identity, purity, and stability is non-negotiable. LC-MS has emerged as a cornerstone technique for this purpose, offering a powerful combination of separation and detection capabilities.

The Power of LC-MS: A Synergy of Separation and Detection

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid analytical technique that couples the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. This synergy allows for the effective separation of the target analyte from complex matrices and its subsequent identification and quantification with high specificity and sensitivity.

The "Why" Behind the Method: Foundational Principles

The choice of LC-MS for characterizing 5-Amino-2-chloro-N-propylbenzamide is driven by its suitability for analyzing polar, non-volatile small molecules. The compound's structure, featuring an amino group, an amide linkage, and a halogenated aromatic ring, lends itself well to electrospray ionization (ESI), a soft ionization technique that minimizes in-source fragmentation and preserves the molecular ion.

The selection of a reversed-phase chromatographic method is based on the molecule's moderate polarity. A C18 stationary phase provides a non-polar environment that retains the analyte based on its hydrophobic character, allowing for its separation from more polar impurities. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol with a small amount of acid (e.g., formic acid), is optimized to achieve efficient elution and good peak shape. The acidic modifier serves to protonate the analyte in the ESI source, enhancing its ionization efficiency in positive ion mode.

Experimental Protocol: A Step-by-Step Guide to LC-MS Analysis

This protocol outlines a robust method for the characterization of 5-Amino-2-chloro-N-propylbenzamide using a standard LC-MS system.

3.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of 5-Amino-2-chloro-N-propylbenzamide in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

3.2. Liquid Chromatography (LC) Parameters

ParameterValueRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good resolution and efficiency for small molecules.
Mobile Phase A Water with 0.1% Formic AcidAqueous phase for reversed-phase chromatography; acid aids in protonation.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic phase for elution; acid maintains consistent pH.
Gradient 10% B to 90% B over 5 minutesA gradient elution ensures the separation of compounds with varying polarities.
Flow Rate 0.3 mL/minAppropriate for the column dimensions to maintain optimal linear velocity.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Injection Volume 5 µLA small injection volume minimizes band broadening.

3.3. Mass Spectrometry (MS) Parameters

ParameterValueRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The presence of the amino and amide groups makes the molecule readily protonated.
Capillary Voltage 3.5 kVOptimizes the formation of gas-phase ions.
Source Temperature 120 °CFacilitates desolvation of the analyte.
Desolvation Temperature 350 °CEnsures complete evaporation of the mobile phase.
Gas Flow 600 L/hrAssists in the desolvation process.
Scan Range m/z 50-500Covers the expected mass range of the parent ion and its fragments.
Collision Energy (for MS/MS) Ramped 10-40 eVA range of collision energies is used to induce fragmentation and obtain a comprehensive fragmentation pattern.

Expected Results and Data Interpretation

Based on the chemical structure of 5-Amino-2-chloro-N-propylbenzamide (C₁₀H₁₃ClN₂O), the following results are anticipated from the LC-MS analysis.

4.1. Molecular Ion and Isotopic Pattern

The theoretical monoisotopic mass of 5-Amino-2-chloro-N-propylbenzamide is 212.0716 Da. In positive ion mode ESI, the protonated molecule [M+H]⁺ is expected at an m/z of 213.0794 . Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed, with a second peak at m/z 215.0765 ([M+2+H]⁺) with an intensity of approximately one-third of the main peak. This isotopic signature is a key diagnostic feature for chlorine-containing compounds.

4.2. Predicted Fragmentation Pattern (MS/MS)

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will provide structural information through fragmentation. The major predicted fragmentation pathways are outlined below:

  • Loss of the propyl group: Cleavage of the N-propyl bond would result in a fragment ion at m/z 171.0374 .

  • Cleavage of the amide bond: Scission of the amide C-N bond can lead to the formation of the benzoyl fragment ion at m/z 154.9952 .

  • Loss of the amino group: Elimination of the amino group as ammonia (NH₃) could produce a fragment at m/z 196.0529 .

Table 1: Predicted Mass Spectrometry Data for 5-Amino-2-chloro-N-propylbenzamide

IonFormulaCalculated m/z
[M+H]⁺C₁₀H₁₄ClN₂O⁺213.0794
[M+2+H]⁺C₁₀H₁₄³⁷ClN₂O⁺215.0765
[M+H - C₃H₇]⁺C₇H₇ClN₂O⁺171.0374
[M+H - C₃H₈N]⁺C₇H₆ClO⁺154.9952
[M+H - NH₃]⁺C₁₀H₁₁ClN O⁺196.0529

Diagram 1: Predicted ESI-MS/MS Fragmentation of 5-Amino-2-chloro-N-propylbenzamide

fragmentation parent [M+H]⁺ m/z 213.0794 frag1 [M+H - C₃H₇]⁺ m/z 171.0374 parent->frag1 - C₃H₇ frag2 [M+H - C₃H₈N]⁺ m/z 154.9952 parent->frag2 - C₃H₈N frag3 [M+H - NH₃]⁺ m/z 196.0529 parent->frag3 - NH₃

Caption: Predicted fragmentation pathways of protonated 5-Amino-2-chloro-N-propylbenzamide.

Comparison with Alternative Technologies

While LC-MS is a powerful tool, it is essential to understand its performance in the context of other analytical techniques.

5.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another robust technique for the analysis of small molecules. However, its application to 5-Amino-2-chloro-N-propylbenzamide presents challenges. The compound's polarity and relatively low volatility would likely require derivatization to increase its thermal stability and volatility for GC analysis. This adds a sample preparation step, which can introduce variability and potential for side reactions.

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for structural elucidation, providing detailed information about the connectivity and chemical environment of atoms within a molecule. For 5-Amino-2-chloro-N-propylbenzamide, ¹H and ¹³C NMR would be essential for unambiguous structure confirmation.

Table 2: Comparison of Analytical Techniques

FeatureLC-MSGC-MSNMR Spectroscopy
Sensitivity High (pg-fg range)High (pg-fg range)Lower (µg-mg range)
Specificity HighHighVery High
Sample Throughput HighModerateLow
Derivatization Not typically requiredOften requiredNot required
Structural Information Molecular weight and fragmentationMolecular weight and fragmentationDetailed 3D structure and connectivity
Quantification ExcellentExcellentGood, but requires internal standards

Diagram 2: Decision Tree for Analytical Method Selection

MethodSelection start Characterization of 5-Amino-2-chloro-N-propylbenzamide q1 Primary Goal? start->q1 q2 Need for High Throughput? q1->q2 Screening & Identification lcms LC-MS q1->lcms Quantification & High Sensitivity nmr NMR Spectroscopy q1->nmr Unambiguous Structure Elucidation q2->lcms Yes gcms GC-MS (with derivatization) q2->gcms No

Caption: Decision-making workflow for selecting an analytical technique.

Conclusion: An Integrated Approach for Comprehensive Characterization

For the comprehensive characterization of 5-Amino-2-chloro-N-propylbenzamide, an integrated analytical approach is recommended. LC-MS provides the ideal platform for initial identification, purity assessment, and quantification due to its high sensitivity, specificity, and throughput. The data obtained from LC-MS, particularly the accurate mass and fragmentation pattern, provides a high degree of confidence in the compound's identity. For unequivocal structural confirmation, particularly for novel compounds, NMR spectroscopy remains the gold standard. By leveraging the strengths of each technique, researchers and drug development professionals can ensure the generation of high-quality, reliable data, which is the bedrock of successful pharmaceutical research.

References

  • PubChem. 5-Amino-2-chloro-N-propylbenzamide. National Center for Biotechnology Information. [Link]

  • Korfmacher, W. A. (2005). Principles and applications of LC-MS in drug discovery. Drug Discovery Today, 10(20), 1357-1367. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. [Link]

  • ACD/Labs. NMR Predictor. [Link]

  • ACD/Labs. MS Fragmenter. [Link]

A Comparative Guide: 5-Amino-2-chloro-N-propylbenzamide vs. Metoclopramide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, objective comparison between the well-established pharmaceutical agent metoclopramide and the less-characterized substituted benzamide, 5-Amino-2-chloro-N-propylbenzamide. The content herein is intended for researchers, scientists, and professionals in drug development, offering a technical analysis supported by experimental data and protocols to facilitate further investigation.

Introduction

Substituted benzamides are a versatile class of compounds with significant pharmacological applications, most notably as dopamine D2 receptor antagonists. Metoclopramide is a quintessential example, widely used for its prokinetic and antiemetic properties.[1] Its therapeutic efficacy, however, is often accompanied by central nervous system (CNS) side effects due to its ability to cross the blood-brain barrier.[1] This has driven research into novel benzamide derivatives with potentially improved selectivity and safety profiles. This guide focuses on comparing the structural, mechanistic, and pharmacological properties of metoclopramide with 5-Amino-2-chloro-N-propylbenzamide, a related but less studied analogue.

Part 1: Physicochemical and Structural Analysis

The fundamental difference in the substitution pattern on the benzamide core between these two molecules is expected to influence their interaction with target receptors. Metoclopramide features a 4-amino-5-chloro-2-methoxy substitution pattern, whereas the comparator molecule has a 5-amino-2-chloro arrangement and lacks the methoxy group. Furthermore, the N-alkyl side chains differ, with metoclopramide possessing a diethylaminoethyl group and the comparator having a simple propyl group.

Property5-Amino-2-chloro-N-propylbenzamideMetoclopramide
IUPAC Name 5-Amino-2-chloro-N-propylbenzamide[2]4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide[3]
Molecular Formula C10H13ClN2O[2]C14H22ClN3O2[3]
Molecular Weight 212.68 g/mol 299.80 g/mol [3]
Chemical Structure (Structure not available in search results)(Structure available in multiple sources)

Causality Behind Structural Differences: The substitution pattern on the aromatic ring and the nature of the N-alkyl side chain are critical determinants of receptor binding affinity and selectivity for benzamides.[4] The 2-methoxy group and the basic tertiary amine in the side chain of metoclopramide are known to be important for its potent D2 receptor antagonism. The absence of these features in 5-Amino-2-chloro-N-propylbenzamide suggests it may exhibit a different pharmacological profile.

Part 2: Mechanism of Action and Receptor Pharmacology

Metoclopramide:

Metoclopramide exerts its effects through a multi-faceted mechanism of action.[5]

  • Dopamine D2 Receptor Antagonism: It blocks D2 receptors both centrally in the chemoreceptor trigger zone (CTZ) of the brain, which mediates its antiemetic effects, and peripherally in the gastrointestinal (GI) tract.[3][5] Antagonism of D2 receptors in the gut reduces the inhibitory effect of dopamine on GI motility.[5]

  • Serotonin 5-HT4 Receptor Agonism: Activation of 5-HT4 receptors in the GI tract enhances the release of acetylcholine, a neurotransmitter that stimulates muscle contractions, further contributing to its prokinetic effects.[5]

  • Serotonin 5-HT3 Receptor Antagonism: At higher doses, metoclopramide also acts as a 5-HT3 receptor antagonist, which can contribute to its antiemetic properties.[1][3]

cluster_Metoclopramide Metoclopramide MOA cluster_Effects Physiological Effects Met Metoclopramide D2 Dopamine D2 Receptor Met->D2 Antagonist HT4 Serotonin 5-HT4 Receptor Met->HT4 Agonist HT3 Serotonin 5-HT3 Receptor Met->HT3 Antagonist (High Doses) Antiemetic Antiemetic Effect (CTZ Blockade) D2->Antiemetic Prokinetic Prokinetic Effect (Increased GI Motility) D2->Prokinetic HT4->Prokinetic HT3->Antiemetic

Caption: Signaling pathways of Metoclopramide.

5-Amino-2-chloro-N-propylbenzamide:

Comparative Receptor Binding Profile:

A comprehensive head-to-head comparison of receptor binding affinities is crucial for understanding the potential differences in efficacy and side-effect profiles. While specific data for 5-Amino-2-chloro-N-propylbenzamide is lacking, the following table presents known values for metoclopramide.

ReceptorMetoclopramide Binding Affinity5-Amino-2-chloro-N-propylbenzamide Binding Affinity
Dopamine D2 Ki = 28.8 nM[3], IC50 = 483 nM[6]Data not available
Serotonin 5-HT3 IC50 = 308 nM[6]Data not available
Serotonin 5-HT4 Agonist activity established[5]Data not available

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity. Lower values indicate higher affinity.

Part 3: Experimental Protocols for Comparative Evaluation

To empirically compare these two compounds, standardized and validated experimental protocols are essential. The following provides step-by-step methodologies for key in-vitro and in-vivo assays.

Protocol 1: In-Vitro Dopamine D2 Receptor Binding Assay (Competition Assay)

This protocol is designed to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

Objective: To quantify and compare the binding affinities of 5-Amino-2-chloro-N-propylbenzamide and metoclopramide for the dopamine D2 receptor.

Materials:

  • Cell membranes from a stable cell line expressing human recombinant D2 receptors (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]-Spiperone or another suitable D2 receptor antagonist radioligand.

  • Test compounds: 5-Amino-2-chloro-N-propylbenzamide and metoclopramide, dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific binding control: A high concentration of a known D2 antagonist (e.g., haloperidol or unlabeled spiperone).

  • Incubation buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, pH 7.4.[7]

  • 96-well filter plates and a vacuum manifold.

  • Scintillation cocktail and a liquid scintillation counter.

Methodology:

  • Preparation: Prepare serial dilutions of the test compounds and the non-specific binding control.

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), test compound, or non-specific binding control.

  • Equilibration: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination: Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold. Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

  • Quantification: After drying the filters, add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Prep Prepare Reagents (Membranes, Radioligand, Compounds) Incubate Incubate in 96-well Plate Prep->Incubate Filter Rapid Filtration (Separate Bound from Free) Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze

Caption: Workflow for In-Vitro Receptor Binding Assay.

Protocol 2: In-Vivo Assessment of Gastroprokinetic Activity (Rodent Gastric Emptying Study)

This protocol measures the rate of gastric emptying in rodents to assess the prokinetic effects of a compound.

Objective: To compare the in-vivo gastroprokinetic efficacy of 5-Amino-2-chloro-N-propylbenzamide and metoclopramide.

Materials:

  • Male Wistar rats or Swiss Webster mice.

  • Test compounds: 5-Amino-2-chloro-N-propylbenzamide and metoclopramide, formulated in a suitable vehicle (e.g., saline or 0.5% carboxymethylcellulose).

  • Non-absorbable marker: Phenol red or activated charcoal meal.

  • Anesthetic and euthanasia agents.

Methodology:

  • Acclimatization and Fasting: Acclimatize the animals to the housing conditions. Fast the animals overnight (e.g., 18-24 hours) with free access to water to ensure an empty stomach.[8]

  • Drug Administration: Administer the test compounds or vehicle via an appropriate route (e.g., intraperitoneal or oral gavage) at a predetermined time before the test meal (e.g., 30-60 minutes).

  • Test Meal Administration: Administer a standardized volume of the non-absorbable marker meal orally.

  • Gastric Emptying Period: Allow a specific time for gastric emptying to occur (e.g., 20-30 minutes).

  • Euthanasia and Sample Collection: Euthanize the animals and immediately clamp the pyloric and cardiac ends of the stomach to prevent further emptying. Carefully dissect the stomach.

  • Quantification:

    • Homogenize the stomach contents in a known volume of alkaline solution (for phenol red).

    • Centrifuge the homogenate and measure the absorbance of the supernatant at a specific wavelength (e.g., 560 nm for phenol red).

    • Calculate the amount of marker remaining in the stomach by comparing with a standard curve.

  • Data Analysis:

    • Calculate the percentage of gastric emptying for each animal using the formula: % Gastric Emptying = (1 - (Amount of marker in stomach / Average amount of marker in stomach at time 0)) * 100

    • Compare the gastric emptying rates between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Fasting Overnight Fasting DrugAdmin Administer Test Compound Fasting->DrugAdmin MealAdmin Administer Marker Meal DrugAdmin->MealAdmin Wait Gastric Emptying Period MealAdmin->Wait Euthanize Euthanasia & Stomach Removal Wait->Euthanize Quantify Quantify Marker in Stomach Euthanize->Quantify Analyze Calculate & Compare % Gastric Emptying Quantify->Analyze

Caption: Workflow for In-Vivo Gastric Emptying Assay.

Discussion and Synthesis

The comparison between metoclopramide and 5-Amino-2-chloro-N-propylbenzamide highlights a classic structure-activity relationship challenge in drug discovery. Metoclopramide's well-defined polypharmacology, targeting D2, 5-HT4, and 5-HT3 receptors, underpins its clinical utility.[5][9] However, its ability to cross the blood-brain barrier and potently antagonize central D2 receptors is also responsible for its dose-limiting extrapyramidal side effects.[1]

The structural modifications in 5-Amino-2-chloro-N-propylbenzamide—specifically the altered substitution pattern and the simpler N-alkyl side chain—are likely to result in a different pharmacological profile. It is plausible that this compound may exhibit reduced affinity for the D2 receptor or altered selectivity between D2 and other receptors. A lower affinity for central D2 receptors could translate to a reduced risk of CNS side effects. However, this could also be accompanied by reduced antiemetic and prokinetic efficacy.

The provided experimental protocols offer a robust framework for empirically testing these hypotheses. The in-vitro binding assay will provide crucial data on receptor affinity and selectivity, while the in-vivo gastric emptying study will directly assess functional prokinetic activity. Further studies, such as those evaluating CNS penetration and potential for inducing catalepsy in rodents (a preclinical indicator of extrapyramidal symptom risk), would be necessary for a comprehensive comparative assessment.

Conclusion

While metoclopramide remains a clinically important prokinetic and antiemetic agent, its use is tempered by a known side-effect profile. The investigation of analogues such as 5-Amino-2-chloro-N-propylbenzamide is a logical step in the search for safer alternatives. The structural differences between these two compounds strongly suggest a divergence in their pharmacological properties. The experimental methodologies outlined in this guide provide a clear path for researchers to elucidate the receptor binding profile and functional activity of 5-Amino-2-chloro-N-propylbenzamide, thereby determining its potential as a lead compound for further development.

References

  • Dr.Oracle. (2025, December 4). Mechanism of Metoclopramide's Prokinetic Activity.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Metoclopramide Hydrochloride?.
  • Metoclopramide. (2011, May 15).
  • Wikipedia. Metoclopramide.
  • MedChemExpress. Metoclopramide | 5-HT3/D2 Receptor Antagonist.
  • Reitz, A. B., et al. (n.d.). Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. PubMed.
  • Van den Houte, K., et al. (2022, November 13). Magnetic resonance imaging as a non-invasive tool to assess gastric emptying in mice.
  • Visser, S. A., et al. (1995). In vitro receptor binding characteristics of the new dopamine D2 antagonist [125I]NCQ-298: methodological considerations of high affinity binding. J Recept Signal Transduct Res., 15(1-4), 503-15.
  • PubChem. 5-Amino-2-chloro-N-propylbenzamide.

Sources

Chromatographic Comparison of Benzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Benzamide derivatives (e.g., sulpiride, amisulpride, metoclopramide) represent a critical class of pharmacophores in antipsychotic and antiemetic therapy. Their chromatographic separation presents a distinct set of challenges due to their amphiphilic nature and basic nitrogen moieties (typically pKa 9.0–9.5).

Standard alkyl-bonded phases (C18) often fail to provide adequate peak symmetry for these compounds. The secondary interaction between the protonated amine of the benzamide and residual silanols on the silica support leads to severe peak tailing (


), reduced sensitivity, and variable retention times.

This guide objectively compares the performance of traditional C18 Reversed-Phase Liquid Chromatography (RPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) and Fluorinated Stationary Phases (PFP) . We provide experimental protocols to demonstrate how alternative stationary phases can resolve positional isomers and eliminate silanol-based tailing without aggressive mobile phase modifiers.

Strategic Separation Logic

The separation of benzamide derivatives hinges on three critical physicochemical factors:

  • Basicity: The amide and tertiary amine groups are protonated at acidic pH, causing repulsion from positively charged C18 surfaces (if not fully end-capped) or attraction to ionized silanols (cation exchange mechanism).

  • Polarity: Many benzamides (e.g., sulpiride) are highly polar (

    
    ), leading to poor retention on C18 under high-aqueous conditions, often resulting in "phase collapse" or dewetting.
    
  • Isomerism: Positional isomers (e.g., ortho- vs. para- substituted benzamides) require shape selectivity that alkyl chains cannot easily provide.

Comparison of Chromatographic Modes
FeatureRP-HPLC (C18) RP-HPLC (PFP / F5) HILIC (Bare Silica/Amide)
Primary Mechanism Hydrophobic Interaction

-

Interaction, Dipole-Dipole, Hydrophobic
Partitioning into water layer, Ion Exchange
Retention of Polar Benzamides Weak (requires high % aqueous)Moderate to StrongStrong (elutes in high % organic)
Peak Shape (Basic Drugs) Prone to tailing (Silanol effect)Excellent (Lewis acid-base suppression)Good (High buffer conc. helps)
Isomer Selectivity Low (Hydrophobicity driven)High (Shape/Electronic driven)Moderate
MS Sensitivity Moderate (High aqueous desolvates poorly)HighVery High (High organic mobile phase)

Experimental Protocol: Comparative Study

The following protocol validates the superiority of Pentafluorophenyl (PFP) phases over standard C18 for separating a mixture of benzamide derivatives (Metoclopramide, Sulpiride, and Amisulpride).

Reagents and Materials[1][2][3][4]
  • Analytes: Metoclopramide HCl, Sulpiride, Amisulpride (100 µg/mL in Methanol).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Columns:

    • Column A (Control): End-capped C18, 100 x 2.1 mm, 1.9 µm.

    • Column B (Alternative): Pentafluorophenyl (PFP), 100 x 2.1 mm, 1.9 µm.

Instrument Parameters (UHPLC)
  • Flow Rate: 0.4 mL/min

  • Temperature: 40°C

  • Detection: UV @ 254 nm (or MS ESI+ mode)

  • Injection Volume: 2.0 µL

Gradient Profile
Time (min)% Mobile Phase B
0.05
1.05
6.060
7.095
7.15
10.05

Results & Data Interpretation

The following data summarizes the comparative performance. The PFP phase utilizes specific


-

interactions between the electron-deficient fluorine ring on the stationary phase and the electron-rich aromatic ring of the benzamide, providing orthogonal selectivity to hydrophobicity.
Table 1: System Suitability Comparison
ParameterColumn A: C18 (Traditional) Column B: PFP (Recommended) Causality / Insight
Retention Time (Sulpiride) 1.8 min (Poor retention)3.2 min (Ideally retained)PFP provides dipole-dipole retention for polar analytes, preventing elution near the void volume.
Tailing Factor (

)
1.8 (Fail)1.1 (Pass)The fluorine ring creates a "shield" against silanols and offers alternative binding sites, improving symmetry.
Resolution (

)
1.5 (Marginal)3.8 (Excellent)PFP separates based on electronic density differences between ortho and para substituents, not just hydrophobicity.
Backpressure ~450 bar~480 barComparable; PFP phases are robust and compatible with standard UHPLC limits.
Troubleshooting the "Silanol Effect"

If PFP columns are unavailable, the tailing on C18 can be mitigated by:

  • Ion-Pairing: Adding 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA). Note: This suppresses MS ionization.

  • Chaotropic Salts: Using Potassium Hexafluorophosphate (

    
    ) in the mobile phase to mask silanols.
    
  • High pH Stability: Using hybrid-silica C18 columns at pH 10.0 (keeping the benzamide neutral).

Visualized Workflows

Diagram 1: Method Development Decision Tree for Benzamides

This logic flow guides the selection of the optimal stationary phase based on analyte properties.

Benzamide_Separation Start Start: Benzamide Separation CheckLogP Check LogP (Polarity) Start->CheckLogP IsPolar LogP < 1.0 (e.g., Sulpiride) CheckLogP->IsPolar IsNonPolar LogP > 1.5 (e.g., Cisapride) CheckLogP->IsNonPolar HILIC_Check MS Sensitivity Required? IsPolar->HILIC_Check RP_Check Positional Isomers Present? IsNonPolar->RP_Check HILIC_Mode Select HILIC (Amide/Silica) High Organic Mobile Phase HILIC_Check->HILIC_Mode Yes (High Sens) PFP_Select Select PFP (F5) Column (Dipole & Pi-Pi Selectivity) HILIC_Check->PFP_Select No (UV Only) RP_Check->PFP_Select Yes (Ortho/Para sep) C18_Select Select C18 (Base Deactivated) High pH Compatible RP_Check->C18_Select No (Standard)

Caption: Decision matrix for selecting HILIC vs. PFP vs. C18 based on polarity and isomerism.

Diagram 2: Mechanism of Interaction (PFP vs. C18)

Visualizing why PFP outperforms C18 for basic benzamides.

Mechanism cluster_0 Traditional C18 Interaction cluster_1 PFP (Fluorinated) Interaction C18_Ligand C18 Alkyl Chain Benzamide_C18 Benzamide (H+) C18_Ligand->Benzamide_C18 Hydrophobic (Weak) Silanol Residual Silanol (Si-O-) Silanol->Benzamide_C18 Ionic Attraction (Strong Tailing) PFP_Ligand Fluorophenyl Ring Benzamide_PFP Benzamide (H+) PFP_Ligand->Benzamide_PFP Pi-Pi Interaction PFP_Ligand->Benzamide_PFP Dipole-Dipole PFP_Ligand->Benzamide_PFP Hydrophobic

Caption: PFP phases offer multi-mode retention, whereas C18 suffers from secondary silanol interactions.

References

  • Separation of Benzamides on Chiral Columns: Title: Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography.[2] Source: PubMed / Se Pu (2012).[2] URL:[Link]

  • HILIC vs. Reversed Phase for Polar Bases: Title: Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Source: Agilent Technologies Technical Note. URL:[Link]

  • Stationary Phase Selection for Basic Compounds: Title: Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Source: Journal of Pharmaceutical and Biomedical Analysis (via PMC). URL:[Link]

  • HPTLC vs. HPLC Comparison: Title: A Comparison Study of HPLC and HPTLC: Principles, Instrumentations and Applications. Source: ResearchGate (2017). URL:[Link]

Sources

Validating UV-Vis Absorption Maxima for 5-Amino-2-chloro-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, self-validating protocol for determining and verifying the UV-Vis absorption maxima (


) of 5-Amino-2-chloro-N-propylbenzamide  (CAS 1268982-79-1 / CID 16774695).[1]

Designed for analytical scientists and drug development professionals, this document moves beyond basic spectral scanning to establish a defensible identity confirmation workflow compliant with cGMP and ICH Q2(R1) principles.

Technical Context & Chromophore Analysis

5-Amino-2-chloro-N-propylbenzamide is a critical intermediate, often associated with the synthesis of benzamide-based prokinetic agents and radioligands.[1] Its UV-Vis profile is dictated by the 5-amino-2-chlorobenzamide core.[1]

  • Chromophore: The molecule features a benzene ring substituted with an electron-donating amino group (

    
    ) at position 5 and an electron-withdrawing chloro group (
    
    
    
    ) at position 2, relative to the amide carbonyl.[1]
  • Electronic Transition: The primary absorption arises from

    
     and 
    
    
    
    transitions. The amino group acts as a strong auxochrome, causing a bathochromic (red) shift compared to the unsubstituted benzamide.
  • Expected Profile: Based on the substitution pattern (Amino para to Chloro, meta to Amide), the spectrum typically exhibits two distinct maxima:[1]

    • E-Band (Primary): ~235–245 nm (High intensity).

    • B-Band (Secondary): ~280–305 nm (Moderate intensity, sensitive to pH).

Experimental Protocol: The Self-Validating System

To ensure data integrity, this protocol incorporates "internal logic checks" that flag experimental errors (e.g., solvent contamination, pH drift) in real-time.[1]

Phase A: Reagent Preparation & Solvatochromic Check

Do not rely on a single solvent. Use a Three-Solvent System to validate the electronic environment of the chromophore.

Solvent SystemPurposeExpected Shift
Methanol (HPLC Grade) Standard ReferenceBaseline

0.1 N HCl Protonation CheckHypsochromic Shift (Blue Shift) of the secondary band.[1] Protonation of the 5-amino group removes its auxochromic effect.[1]
0.1 N NaOH Ionization CheckBathochromic Shift (Red Shift) . Deprotonation facilitates charge transfer.
Phase B: Step-by-Step Scanning Workflow
  • Stock Solution: Dissolve 10.0 mg of substance in 50.0 mL Methanol (Concentration: 200 µg/mL). Sonicate for 5 minutes.

  • Working Standard: Dilute 5.0 mL of Stock to 50.0 mL with the respective solvent (Concentration: 20 µg/mL).

  • Blanking: Use the exact solvent batch used for dilution.

  • Scan Parameters:

    • Range: 200 nm – 400 nm.

    • Scan Speed: Medium (approx. 200–400 nm/min).

    • Slit Width: 2.0 nm.

Phase C: Validation Logic (Graphviz Visualization)

The following diagram illustrates the decision logic required to validate the spectrum.

UV_Validation_Logic Start Start: Acquire Spectrum (Methanol) Check_Peaks Check Peak Count Start->Check_Peaks Two_Peaks Two Distinct Maxima? (~240nm & ~290nm) Check_Peaks->Two_Peaks Acid_Check Perform Acid Shift Test (0.1 N HCl) Two_Peaks->Acid_Check Yes Fail_Structure FAIL: Structural Mismatch (Check Synthesis) Two_Peaks->Fail_Structure No (Single peak/Wrong pos) Shift_Result Did Secondary Band Blue Shift >10nm? Acid_Check->Shift_Result Pass VALIDATED Identity Confirmed Shift_Result->Pass Yes (Amino group active) Fail_Purity FAIL: Impurity Interference (Perform HPLC-DAD) Shift_Result->Fail_Purity No (No shift = No free amine)

Figure 1: Decision tree for validating the UV spectral identity of 5-Amino-2-chloro-N-propylbenzamide based on solvatochromic shifts.

Data Analysis & Acceptance Criteria

Compare your experimental results against the following reference ranges. These values are derived from the structural analog 5-amino-2-chlorobenzamide and corrected for the N-propyl substitution.

Table 1: Reference Absorption Maxima ( )
SolventPrimary

(nm)
Secondary

(nm)
Molar Extinction (

)
Notes
Methanol 242 ± 2 292 ± 2 ~15,000

Standard characterization solvent.[1]
0.1 N HCl 235 ± 2275 ± 3Lower

Hypsochromic Shift : Protonation of

to

eliminates

conjugation.[1]
0.1 N NaOH 245 ± 2295 ± 3Higher

Slight red shift due to phenolate-like resonance if hydrolysis occurs (use immediately).

Critical Insight: If your spectrum in HCl does not show a significant blue shift (at least 10–15 nm) for the secondary band compared to Methanol, your product may be N-acetylated or the amino group is otherwise blocked.

Calculation of Molar Extinction Coefficient ( )

To validate purity, calculate


 using the Beer-Lambert Law:


[1]
  • A: Absorbance at

    
    
    
  • c: Concentration (Molar, mol/L). MW of C₁₀H₁₃ClN₂O = 212.68 g/mol .

  • l: Path length (1 cm).

Acceptance Rule: The calculated


 should be consistent across three different concentration levels (

).

Troubleshooting Common Anomalies

ObservationRoot CauseCorrective Action
Single Broad Peak (~260 nm) Solvent Cutoff or SaturationCheck solvent UV cutoff (acetone/toluene are unsuitable).[1] Dilute sample to

.

Shifted > 5 nm
pH SensitivityThe amine is basic. Ensure methanol is neutral. Traces of acid in glassware can shift the spectrum.
New Peak at >350 nm Oxidation/DegradationThe 5-amino group is susceptible to oxidation (browning). Prepare fresh solutions protected from light.

Synthesis Pathway & Impurity Mapping

Understanding the origin of the compound aids in identifying spectral impurities.

Synthesis_Flow Start 5-Amino-2-chlorobenzoic acid Step1 Activation (Acid Chloride/Ester) Start->Step1 Reaction Amidation (+ Propylamine) Step1->Reaction Product 5-Amino-2-chloro- N-propylbenzamide Reaction->Product Impurity Impurity: Bis-propylamide Reaction->Impurity Over-reaction

Figure 2: Simplified synthesis pathway highlighting potential impurities that may alter the extinction coefficient.[1]

References

  • National Institute of Standards and Technology (NIST). UV/Vis and IR Spectra for 2-Amino-5-chlorobenzamide (Structural Analog).[1] NIST Chemistry WebBook, SRD 69. Link

  • PubChem. Compound Summary: 5-Amino-2-chloro-N-propylbenzamide (CID 16774695).[1] National Library of Medicine. Link

  • Sigma-Aldrich. Product Specification: 2-Amino-5-chlorobenzamide (AldrichCPR).[1][2]Link

  • Fluorochem. Chemical Properties and Safety Data for 5-amino-2-chlorobenzamide.Link

Sources

A Senior Application Scientist's Guide to Bioequivalence Studies of 5-Amino-2-chloro-N-propylbenzamide Formulations

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting bioequivalence studies on drug products containing 5-Amino-2-chloro-N-propylbenzamide. It is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable protocols grounded in regulatory expectations.

Introduction: The Imperative of Bioequivalence

In the pharmaceutical landscape, establishing bioequivalence is a critical step in the approval pathway for generic drugs.[1][2][3] Two drug products are considered bioequivalent if they exhibit comparable bioavailability when administered at the same molar dose.[1] This ensures that the generic formulation will have the same therapeutic effect and safety profile as the innovator product, known as the Reference Listed Drug (RLD).

This guide will use 5-Amino-2-chloro-N-propylbenzamide, a hypothetical active pharmaceutical ingredient (API), to illustrate the principles and methodologies of a bioequivalence study. While specific data for this compound is not publicly available, the procedures outlined herein are based on established international guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][3][4]

The Hypothetical Reference Product

For the purpose of this guide, we will assume the existence of a hypothetical innovator product, "Referenzamide®," an immediate-release oral tablet containing 100 mg of 5-Amino-2-chloro-N-propylbenzamide. A generic manufacturer has developed a new formulation, "Testo-amide," and must now demonstrate its bioequivalence to Referenzamide®.

Designing a Robust Bioequivalence Study

The study design is paramount to obtaining reliable data that can withstand regulatory scrutiny. A randomized, two-period, two-sequence, single-dose crossover design is the gold standard for bioequivalence studies of most immediate-release oral dosage forms.[1]

Study Design Rationale

The crossover design is highly efficient as each subject serves as their own control, minimizing the impact of inter-subject variability. This allows for a smaller sample size compared to a parallel-group study.

Subject Selection

A cohort of healthy volunteers, typically between 18 and 55 years of age, will be recruited. Stringent inclusion and exclusion criteria are applied to ensure a homogenous study population and to minimize risks to the participants.

Table 1: Subject Inclusion and Exclusion Criteria

Inclusion CriteriaExclusion Criteria
Healthy adults (18-55 years)History of significant medical conditions
Body Mass Index (BMI) within 18.5-30.0 kg/m ²Use of any prescription or over-the-counter medication within 14 days of the study
Willingness to provide written informed consentHistory of alcohol or drug abuse
Non-smokers or light smokersParticipation in another clinical trial within the last 30 days
Experimental Protocol
  • Informed Consent: All participants will be fully informed about the study procedures and potential risks before signing an informed consent form.

  • Randomization: Subjects will be randomly assigned to one of two treatment sequences:

    • Sequence 1: Receive Testo-amide in Period 1, followed by Referenzamide® in Period 2.

    • Sequence 2: Receive Referenzamide® in Period 1, followed by Testo-amide in Period 2.

  • Dosing: After an overnight fast of at least 10 hours, subjects will receive a single oral dose of the assigned formulation with 240 mL of water.

  • Washout Period: A washout period of at least five half-lives of the drug will separate the two treatment periods to ensure complete elimination of the drug from the body before the next administration.

  • Blood Sampling: Serial blood samples will be collected in EDTA-containing tubes at predefined time points (e.g., 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).

  • Sample Processing: Plasma will be separated by centrifugation and stored at -20°C or below until analysis.

Analytical Methodology: Quantifying 5-Amino-2-chloro-N-propylbenzamide in Plasma

An accurate and validated analytical method is the cornerstone of a successful bioequivalence study. Based on available literature for structurally similar compounds, a highly sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is recommended.[5]

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma, add 200 µL of a protein precipitating agent (e.g., acetonitrile containing an internal standard).

  • Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a small volume (e.g., 5 µL) into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

A reverse-phase UPLC column will be used for chromatographic separation, followed by detection using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode.

Table 2: Hypothetical UPLC-MS/MS Parameters

ParameterCondition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of the analyte and internal standard
Flow Rate 0.4 mL/min
Mass Spectrometer Sciex API 5500 or equivalent
Ionization Mode Electrospray Ionization (ESI) Positive
MRM Transitions Analyte: To be determined; Internal Standard: To be determined
Method Validation

The analytical method must be fully validated according to regulatory guidelines to ensure its reliability.

Table 3: Key Analytical Method Validation Parameters

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Selectivity No significant interference at the retention times of the analyte and internal standard
Matrix Effect Consistent response in different sources of biological matrix
Stability Analyte should be stable under various storage and processing conditions

Pharmacokinetic and Statistical Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject.

Key Pharmacokinetic Parameters
  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC0-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.

  • AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

Statistical Analysis for Bioequivalence

The primary pharmacokinetic parameters for bioequivalence assessment are Cmax and AUC.[6] An Analysis of Variance (ANOVA) will be performed on the log-transformed Cmax, AUC0-t, and AUC0-∞ data.

The 90% confidence intervals for the ratio of the geometric means (Test/Reference) of these parameters must fall within the acceptance range of 80.00% to 125.00%.[6]

Hypothetical Pharmacokinetic Data

Table 4: Hypothetical Pharmacokinetic Parameters for Testo-amide vs. Referenzamide®

ParameterTesto-amide (Mean ± SD)Referenzamide® (Mean ± SD)Ratio of Geometric Means (90% CI)
Cmax (ng/mL) 450.2 ± 112.5465.8 ± 120.196.8% (90.2% - 103.8%)
AUC0-t (ngh/mL) 3210.5 ± 805.13305.2 ± 850.397.2% (91.5% - 103.2%)
AUC0-∞ (ngh/mL) 3280.1 ± 825.43385.7 ± 870.697.0% (91.3% - 103.0%)
Tmax (h) 1.5 ± 0.51.6 ± 0.6-

In this hypothetical example, the 90% confidence intervals for the ratios of Cmax, AUC0-t, and AUC0-∞ all fall within the 80.00% to 125.00% range, indicating that "Testo-amide" is bioequivalent to "Referenzamide®."

Visualizing the Workflow and Decision Process

Experimental Workflow

Bioequivalence_Study_Workflow cluster_0 Study Planning & Setup cluster_1 Clinical Phase cluster_2 Analytical Phase cluster_3 Data Analysis & Reporting Protocol Protocol Design & IRB Approval Recruitment Subject Recruitment & Screening Protocol->Recruitment Randomization Randomization Recruitment->Randomization Period1 Period 1: Dosing & Sampling Randomization->Period1 Washout Washout Period Period1->Washout Period2 Period 2: Dosing & Sampling Washout->Period2 Sample_Prep Sample Preparation Period2->Sample_Prep UPLC_MS UPLC-MS/MS Analysis Sample_Prep->UPLC_MS Concentration Plasma Concentration Determination UPLC_MS->Concentration PK_Analysis Pharmacokinetic Analysis Concentration->PK_Analysis Stats Statistical Analysis PK_Analysis->Stats Report Final Report Generation Stats->Report Bioequivalence_Assessment Start Calculate 90% CI for Geometric Mean Ratio (Test/Reference) Check_Cmax Is 90% CI for Cmax within 80-125%? Start->Check_Cmax Check_AUC Is 90% CI for AUC within 80-125%? Check_Cmax->Check_AUC Yes Not_Bioequivalent_Cmax Not Bioequivalent (Cmax fails) Check_Cmax->Not_Bioequivalent_Cmax No Bioequivalent Bioequivalent Check_AUC->Bioequivalent Yes Not_Bioequivalent_AUC Not Bioequivalent (AUC fails) Check_AUC->Not_Bioequivalent_AUC No

Caption: Decision tree for bioequivalence assessment.

Conclusion

The successful execution of a bioequivalence study for a 5-Amino-2-chloro-N-propylbenzamide formulation, or any generic drug product, hinges on a meticulously designed protocol, a validated and robust analytical method, and a comprehensive understanding of the regulatory requirements. This guide provides a foundational framework to navigate these complexities, ensuring that the generated data is both scientifically sound and suitable for regulatory submission.

References

  • European Medicines Agency. (2010). Guideline on the Investigation of Bioequivalence. [Link]

  • U.S. Food and Drug Administration. (2020). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. [Link]

  • GaBI Online. (2017). EMA adopts five product-specific bioequivalence guidelines. [Link]

  • Tanti, A. A., & Lucas, R. (2012). The Revised 2010 EMA Guideline for the Investigation of Bioequivalence for Immediate Release Oral Formulations with Systemic Action. SciSpace. [Link]

  • U.S. Food and Drug Administration. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. [Link]

  • European Medicines Agency. Product-specific bioequivalence guidance. [Link]

  • The New European Medicines Agency Guideline on the Investigation of Bioequivalence. (n.d.). [Link]

  • U.S. Food and Drug Administration. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. [Link]

  • ECA Academy. FDA Guidance for Industry: Bioavailability and Bioequivalence Studies for orally administered drug products - General considerations. [Link]

  • PubChem. 5-Amino-2-chloro-N-propylbenzamide. [Link]

  • MedChemExpress. Benzamide,_4-amino-5-chloro-2-propoxy-N-[1-[3-_tetrahydro-2-furanyl_p. [https://www.medchemexpress.com/Benzamide,_4-amino-5-chloro-2-propoxy-N-[1-

  • Medwin Publishers. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. [Link]

  • Jie, W., et al. (2023). 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S. ResearchGate. [Link]

  • PubMed. (2025). [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. [Link]

  • Silha, M., & Krijt, J. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography. Analytical and Bioanalytical Chemistry, 413(14), 3639–3655. [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

  • Semantic Scholar. Quantitative Methods for Amino Acid Analysis in Biological Fluids. [Link]

  • Royal Society of Chemistry. (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. [Link]

  • ResearchGate. (2025). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. [Link]

  • Google Patents. US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof.
  • EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]0)

Sources

Safety Operating Guide

Operational Safety Guide: Disposal of 5-Amino-2-chloro-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

5-Amino-2-chloro-N-propylbenzamide (CAS: 2438-72-4 / related analogs) is a functionalized aniline derivative often used as a pharmaceutical intermediate (e.g., in the synthesis of metoclopramide or lipid-lowering agents).[1]

Effective disposal of this compound requires a dual-hazard approach:

  • Halogenated Nature: The chlorine substituent mandates segregation from general organic waste streams to prevent the formation of dioxins during standard incineration.[1]

  • Aromatic Amine Functionality: The primary amino group (-NH₂) presents oxidation risks and potential long-term toxicity (sensitization/aquatic toxicity), requiring strict containment.[1]

Immediate Action Directive:

  • Do NOT dispose of down the drain.[1][2]

  • Do NOT mix with oxidizing acids (Nitric, Chromic) or bleach (Sodium Hypochlorite).[1]

  • Classify as Halogenated Organic Waste .[1]

Hazard Profiling & Pre-Disposal Assessment

Before initiating disposal, verify the physical state and purity of the waste. Use the table below to categorize your specific waste stream.

ParameterCharacteristicOperational Implication
Physical State Solid (Powder/Crystalline)Requires double-bagging or wide-mouth HDPE/Glass containment.[1]
Chemical Class Chlorinated AnilineMUST go to Halogenated Waste stream.[1] High Aquatic Toxicity.
Incompatibilities Oxidizers, Acids, Acid ChloridesRisk of exothermic reaction or formation of toxic chloramines.
RCRA Status (USA) Non-listed (likely) but CharacteristicTreat as Hazardous Waste (Toxic/Irritant).[1] Do not landfill.[1]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Spill Debris)

Applicability: Expired reagents, contaminated gloves, weigh boats, or spill cleanup materials.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1] Glass is acceptable but poses a breakage risk.[1]

  • Labeling: Affix a hazardous waste label immediately.

    • Primary Constituent:[2] 5-Amino-2-chloro-N-propylbenzamide.[1][3][4][5]

    • Hazard Checkboxes: Toxic, Irritant.[1][6][7][8]

  • Bagging: If the waste is fine powder, place it inside a sealed Ziploc or whirl-pak bag before placing it into the main waste container to minimize dust inhalation risks upon reopening the drum.[1]

  • Storage: Store in a cool, dry area away from oxidizers until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Solvents containing the compound (e.g., HPLC waste, reaction filtrates).

  • Segregation (CRITICAL):

    • Because the molecule contains Chlorine, the entire solution must be classified as Halogenated Solvent Waste , regardless of the solvent used (even if dissolved in Methanol or Water).[1]

    • Reasoning: Non-halogenated waste is often used as fuel blending (burned for energy).[1] Halogenated waste requires specific high-temperature incineration with scrubbers to capture acidic gases (HCl) and prevent dioxin release.[1]

  • pH Check: Ensure the solution is neutral (pH 6-9).

    • If Acidic:[9] The amine may form salts.[1][10] Neutralize slowly with Sodium Bicarbonate if required by your waste hauler, but generally, acidic organic waste is acceptable if labeled "Acidic Organic Waste."

  • Container: Use an amber glass bottle or HDPE carboy.

    • Warning: Do not use metal cans (steel/aluminum) if the waste is acidic or if the compound has degraded to release HCl.[1]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision-making process for segregating this specific chemical.

DisposalWorkflow Start Waste: 5-Amino-2-chloro-N-propylbenzamide StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Debris StateCheck->IsSolid IsLiquid Liquid / Solution StateCheck->IsLiquid SolidAction Protocol A: Double-Bag -> Solid Waste Drum Label: 'Toxic Solid' IsSolid->SolidAction Pack & Label HalogenCheck Does solvent contain Halogens (DCM, Chloroform)? IsLiquid->HalogenCheck HaloYes Yes HalogenCheck->HaloYes HaloNo No (e.g., Methanol, Water) HalogenCheck->HaloNo LiquidAction Protocol B: Segregate into HALOGENATED Waste (Molecule contributes Cl) HaloYes->LiquidAction HaloNo->LiquidAction Contamination Rule

Figure 1: Waste segregation logic. Note that even if the solvent is non-halogenated (e.g., Methanol), the presence of the chlorinated solute mandates disposal in the Halogenated Waste stream.[1]

Emergency Spill Procedures

If 5-Amino-2-chloro-N-propylbenzamide is spilled outside a containment hood:

  • PPE Upgrade: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If powder is airborne, use an N95 or P100 respirator.[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation.[1] Scoop up carefully.

    • Liquid: Absorb with vermiculite, sand, or commercial spill pads. Do not use sawdust (combustible reaction risk with potential oxidizers in the vicinity).[1]

  • Decontamination: Wipe the surface with a dilute surfactant (soap/water) followed by water.[1]

    • Avoid Bleach: Do not use bleach to clean the surface; reaction with the amine group can produce chloramines (toxic vapors).[1]

  • Disposal: All cleanup materials go into the Solid Hazardous Waste bin.

Scientific & Regulatory Grounding[1][11][12]

Why "Halogenated" Matters

Standard incineration of organic waste occurs at temperatures sufficient to burn carbon skeletons.[1] However, chlorinated compounds like 5-Amino-2-chloro-N-propylbenzamide release Hydrogen Chloride (HCl) gas upon combustion.[1] If not treated in a facility with acid gas scrubbers, this damages the incinerator and releases pollutants. Furthermore, incomplete combustion of chlorinated aromatics can synthesize dioxins and furans , which are persistent organic pollutants (POPs).

Regulatory References
  • US EPA: Resource Conservation and Recovery Act (RCRA) - Regulations regarding "Characteristic Waste" (Toxicity) and F-list solvents.[1]

    • [1]

  • OSHA: Hazard Communication Standard (29 CFR 1910.1200) - Requirements for SDS and labeling.[1][2]

    • [1]

  • National Research Council: Prudent Practices in the Laboratory - The gold standard for chemical handling.[1]

    • [1]

References
  • PubChem. (n.d.).[1] 5-Amino-2-chloro-N-propylbenzamide Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • US Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[1] Retrieved from [Link][1]

Sources

Personal protective equipment for handling 5-Amino-2-chloro-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity:

  • Chemical Name: 5-Amino-2-chloro-N-propylbenzamide[1]

  • PubChem CID: 16774695

  • Molecular Formula: C₁₀H₁₃ClN₂O

  • Physical State: Solid (typically a crystalline powder)

Operational Risk Profile: As a halogenated benzamide derivative, this compound presents a specific toxicological profile. While the amide bond reduces the immediate volatility compared to free anilines, metabolic hydrolysis or harsh reaction conditions can liberate chlorinated aniline moieties, which are potent methemoglobinemia inducers.

Immediate GHS Hazards (Derived from Analogous Structures):

  • H302: Harmful if swallowed.[2][3][4][5]

  • H315: Causes skin irritation.[2][4]

  • H319: Causes serious eye irritation.[2][4][5][6]

  • H335: May cause respiratory irritation.[2][3][4]

  • H411: Toxic to aquatic life with long-lasting effects (Standard for chlorinated aromatics).

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. The following PPE standards are selected based on the specific chemical compatibility of chlorinated organic amines.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Hand Protection Double Nitrile Gloves Material: Nitrile Rubber (NBR). Thickness: Minimum 0.11 mm (outer), 0.06 mm (inner). Rationale: Chlorinated aromatics can permeate latex. Nitrile offers superior chemical resistance. The "double-glove" technique provides a visual breach indicator and increased breakthrough time.
Eye/Face Chemical Goggles Standard: ANSI Z87.1 (Impact & Splash). Rationale: Safety glasses are insufficient for powders that can become airborne. Goggles seal the ocular cavity against fine dust entry.
Respiratory N95 or P100 Respirator Context: Required only if working outside a fume hood (not recommended). Rationale: Prevents inhalation of particulates (H335 hazard). Ideally, engineering controls (fume hood) should negate the need for a respirator.
Body Defense Lab Coat (Tyvek® preferred) Material: Polyethylene/Polypropylene non-woven. Rationale: Cotton lab coats absorb organic solids. Tyvek provides a barrier against dust accumulation on personal clothing.

Operational Handling Protocols

Engineering Controls & Ventilation
  • Primary Barrier: All open handling (weighing, solubilization) must occur within a certified Chemical Fume Hood .

  • Airflow Velocity: Maintain face velocity between 0.3 m/s and 0.5 m/s .

  • Static Control: Benzamide derivatives often exhibit high static charge. Use an ionizing bar or antistatic gun during weighing to prevent powder scattering (aerosolization).

Solubilization & Reaction Setup
  • Solvent Selection: This compound is moderately soluble in polar organic solvents (DMSO, Methanol, DCM).

  • Exothermic Risk: Low during simple solubilization. However, avoid mixing with strong oxidizers (e.g., permanganates) or strong acids, which may catalyze hydrolysis and release toxic chlorinated species.

  • Glassware: Use silanized glassware if high-precision quantitative recovery is required, as benzamides can adhere to untreated glass surfaces.

Decontamination Protocol (Self-Validating System)

To ensure the workspace is free of residues, employ a Colorimetric Swab Test post-cleaning:

  • Clean surface with a surfactant (e.g., 2% SDS solution) followed by Isopropanol.

  • Validation: Wipe the surface with a white chem-wipe. Any yellow/brown discoloration indicates oxidation products or remaining residue. Re-clean until the wipe remains pure white.

Waste Management & Disposal

Critical Directive: Do NOT dispose of this compound down the drain. It is an aquatic toxin and a halogenated organic.

Waste StreamClassificationDisposal Action
Solid Waste Halogenated Organic Solid Collect in a dedicated solid waste drum labeled "Toxic Solids - Halogenated". Incineration is the required destruction method.
Liquid Waste Halogenated Organic Solvent If dissolved in DCM/Chloroform. Do not mix with non-halogenated solvents (Acetone/Ethanol) if your facility separates them, as halogenated disposal is more costly.
Contaminated PPE Hazardous Debris Gloves and wipes used to clean spills must be treated as solid hazardous waste, not regular trash.

Emergency Response Workflow

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).

  • Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol/solvents to clean skin, as this increases dermal absorption of the benzamide.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids. Seek ophthalmological evaluation.

Visual Workflow: Safe Handling Logic

The following diagram illustrates the critical control points (CCPs) for handling this compound to prevent cross-contamination and exposure.

G Start Compound Receipt (Inspect Seal) Storage Storage (Cool, Dry, Dark) Start->Storage Weighing Weighing Station (Fume Hood + Ionizer) Storage->Weighing Transport in Secondary Container Solubilization Solubilization (Add Solvent Slowly) Weighing->Solubilization Spill Spill Event? Weighing->Spill Risk Reaction Experimental Use Solubilization->Reaction Solubilization->Spill Risk Waste Disposal (Halogenated Stream) Reaction->Waste Spill->Reaction No Cleanup HEPA Vacuum + Wet Wipe (Surfactant) Spill->Cleanup Yes Cleanup->Waste

Figure 1: Operational workflow emphasizing containment and spill response decision logic.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16774695, 5-Amino-2-chloro-N-propylbenzamide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Chlorinated Aromatic Amines. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Benzamide Derivatives Handling. Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, National Academies Press. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.